5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Description
BenchChem offers high-quality 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5,7-dichloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S2/c1-12-6-11-4-2(13-6)3(7)9-5(8)10-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQAKNSIYXJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515418 | |
| Record name | 5,7-Dichloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-35-3 | |
| Record name | 5,7-Dichloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and spectroscopic data of analogous structures, this document serves as a critical resource for researchers engaged in the exploration of novel therapeutics. The thiazolo[4,5-d]pyrimidine scaffold is a recognized "privileged structure" due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[1]
Core Molecular Attributes and Physicochemical Properties
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a chlorinated heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The presence of the dichloro substituents at the 5 and 7 positions of the pyrimidine ring, combined with the methylthio group at the 2-position of the thiazole ring, imparts distinct chemical reactivity and potential for selective functionalization. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related analogs and foundational chemical principles.
Table 1: Predicted Physicochemical Properties of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
| Property | Predicted Value | Remarks |
| Molecular Formula | C₆H₃Cl₂N₃S₂ | --- |
| Molecular Weight | 252.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on analogous chlorinated heterocyclic compounds. |
| Melting Point | Expected to be in the range of 140-200 °C | Based on melting points of similar chloro-thiazolopyrimidines. For instance, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a melting point of 132–133 °C.[1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Typical for chlorinated heterocyclic compounds. |
| Stability | Moderately stable under standard conditions. Sensitive to strong nucleophiles and high temperatures. | The dichloro substituents are reactive sites. |
Synthesis and Chemical Reactivity
The synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can be approached through a multi-step sequence, leveraging established methods for the construction of the thiazolo[4,5-d]pyrimidine core. A plausible synthetic strategy would involve the initial formation of a substituted pyrimidine, followed by annulation of the thiazole ring and subsequent chlorination.
A convenient synthesis for the closely related 5,7-Dichlorothiazolo[5,4-d]pyrimidine has been reported, providing a strong foundation for the synthesis of the target molecule. An analogous four-step procedure could be elaborated for its preparation.
Reactivity of the Dichloro Substituents
The chlorine atoms at the 5 and 7 positions of the pyrimidine ring are the primary sites of reactivity. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This reactivity is central to the utility of this compound as a scaffold in drug discovery, enabling the synthesis of diverse libraries of derivatives for biological screening.
The differential reactivity of the two chlorine atoms can potentially be exploited for selective functionalization, although this would require careful control of reaction conditions.
Figure 1: General reactivity of the dichloro-substituents.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons. The chemical shift for these protons in similar molecules typically appears in the range of δ 2.5-2.7 ppm. For example, in 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo [3,2- a] pyrimidine, the -SCH₃ protons appear as a singlet at δ 2.53 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework. Characteristic signals would include:
-
A signal for the methylthio carbon, typically around δ 15-20 ppm.
-
Signals for the carbon atoms of the thiazole and pyrimidine rings. The carbons attached to the chlorine atoms (C5 and C7) would be expected to have chemical shifts in the range of δ 150-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic absorption bands for C-Cl stretching, C=N stretching within the heterocyclic rings, and C-S stretching.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a definitive feature.
Potential Applications in Drug Discovery
The thiazolo[4,5-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse pharmacological activities.[1] Derivatives of this core structure have been investigated for a range of applications, including:
-
Anticancer Agents: Many thiazolo[4,5-d]pyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial and Antiviral Agents: This class of compounds has also been explored for the treatment of infectious diseases.
-
Kinase Inhibitors: The structural similarity to purines makes them suitable candidates for targeting ATP-binding sites of kinases.
The title compound, with its reactive dichloro groups, serves as a versatile intermediate for the synthesis of libraries of substituted thiazolo[4,5-d]pyrimidines for screening against various biological targets.
Figure 2: Potential applications in drug discovery.
Experimental Protocols (Hypothetical)
While a specific protocol for the synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is not available, a general procedure can be outlined based on the synthesis of analogous compounds.
General Synthetic Approach
-
Synthesis of a Dihydroxy-thiopyrimidine Intermediate: A suitable starting material, such as a substituted malonate, can be condensed with thiourea to form a dihydroxy-thiopyrimidine derivative.
-
Methylation: The thio group can be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate.
-
Annulation of the Thiazole Ring: Further reaction steps would lead to the formation of the fused thiazole ring.
-
Chlorination: The dihydroxy groups on the pyrimidine ring can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common method for the synthesis of dichloropyrimidines.
Figure 3: A plausible synthetic workflow.
Safety and Handling
As with all chlorinated heterocyclic compounds, 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its key features are the reactive dichloro substituents, which allow for diverse functionalization. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, synthesis, and potential applications based on the well-established chemistry of the thiazolo[4,5-d]pyrimidine scaffold. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
Sources
An In-depth Technical Guide to the Biological Significance of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a heterocyclic compound that has emerged as a critical starting material in the synthesis of a diverse array of biologically active molecules. While the intrinsic biological activity of this specific compound is limited, its true significance lies in its role as a versatile chemical scaffold. This document will explore the synthesis of this key intermediate and delve into the significant biological activities of the derivatives it enables, including their applications as kinase inhibitors, antiviral agents, and anticancer therapeutics.
The Thiazolo[4,5-d]pyrimidine Core: A Privileged Scaffold
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases. The inherent chemical reactivity of the dichloro-substituted pyrimidine ring provides convenient handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Compounds bearing the bicyclic thiazolo[5,4-d]pyrimidine scaffold have been shown to exhibit a wide range of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, antinociceptive, and human cytomegalovirus inhibitory properties.[1]
Synthetic Pathways and Chemical Utility
The primary utility of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine lies in its strategic use as a chemical building block.[2] The chlorine atoms at the 5 and 7 positions are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the generation of large and diverse chemical libraries for high-throughput screening and drug discovery.
Caption: General synthetic workflow starting from the core compound.
Biological Activities of Key Derivatives
The true biological story of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is told through the impressive activities of its derivatives.
Kinase Inhibition
The thiazolo[4,5-d]pyrimidine scaffold has been instrumental in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
This core has been utilized in the synthesis of inhibitors for several important kinases:
-
Spleen Tyrosine Kinase (Syk): Derivatives have been rationally designed as highly selective Syk inhibitors.[2]
-
Mammalian Target of Rapamycin (mTOR): The scaffold has been used to discover brain-penetrant, ATP-competitive inhibitors of mTOR for potential use in CNS disorders.[2]
-
Phosphoinositide 3-kinase delta (PI3Kδ): Potent and highly selective benzimidazole inhibitors of PI3Kδ have been synthesized using this building block.[2]
The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, is also a well-established framework for kinase inhibitors, as it acts as an isostere of the adenine ring of ATP, enabling it to mimic hinge region binding in kinase active sites.[3][4]
Anticancer Activity
A significant body of research has focused on the development of thiazolo[4,5-d]pyrimidine derivatives as anticancer agents.[5][6] These compounds often exert their effects through the inhibition of kinases critical for cancer cell proliferation and survival.
One study reported the synthesis of a series of thiazolo[5,4-d]pyrimidine derivatives and their evaluation for antiproliferative activities against several human cancer cell lines.[1] Compound 7i from this series demonstrated potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively, and showed approximately 12-fold selectivity between MGC-803 and normal gastric epithelial cells (GES-1).[1]
| Compound | Cell Line | IC50 (μM) |
| 7i | MGC-803 (Gastric Cancer) | 4.64[1] |
| 7i | HGC-27 (Gastric Cancer) | 5.07[1] |
Table 1: Antiproliferative activity of a key thiazolo[5,4-d]pyrimidine derivative.[1]
The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine structure has also been explored to improve the bioavailability of novel anticancer compounds.[5]
Antiviral Activity
Derivatives of 5,7-Dichlorothiazolo[5,4-d]pyrimidine have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Specifically, piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives have been discovered as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]
Other Therapeutic Areas
The versatility of the thiazolo[4,5-d]pyrimidine scaffold extends to other therapeutic areas as well.
-
TRPV1 Antagonism: A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been identified and synthesized as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain and inflammation.[7] One such compound was orally bioavailable and demonstrated a significant reversal of carrageenan-induced thermal hyperalgesia in rats.[7]
-
Antimicrobial and Antifungal Activity: Various novel thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some showing promising results.[8] A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, a related class of compounds, were screened for antimicrobial activity, with one compound showing a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli.[9]
Experimental Protocols
General Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of biologically active derivatives from 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves a nucleophilic aromatic substitution reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in a suitable aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine) to the solution. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA)) to scavenge the HCl generated.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired derivative.
Caption: A typical experimental workflow for derivatization.
Conclusion and Future Perspectives
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a quintessential example of a "biologically significant" molecule whose importance is realized through its synthetic utility. While not a therapeutic agent in itself, it serves as a cornerstone for the development of a multitude of potent and selective modulators of key biological targets. The continued exploration of new synthetic methodologies and the derivatization of this scaffold will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a wide range of human diseases. The inherent "drug-like" properties of the thiazolo[4,5-d]pyrimidine core ensure its place as a privileged scaffold in the armamentarium of medicinal chemists for years to come.
References
Sources
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Biological Targets of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and validation of molecular scaffolds that offer a versatile platform for therapeutic innovation are of paramount importance. The thiazolo[4,5-d]pyrimidine core, a purine isostere, represents one such "privileged scaffold"[1]. Its structural resemblance to endogenous purines, such as adenine and guanine, allows it to interact with a wide array of biological targets, particularly those with nucleotide-binding sites[1]. The subject of this guide, 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine , is a key intermediate in the synthesis of a multitude of biologically active compounds. While this molecule is often a starting point for further chemical elaboration, understanding its intrinsic potential and the targets modulated by its derivatives is crucial for designing next-generation therapeutics. This guide provides an in-depth analysis of the known and putative biological targets of the 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine scaffold, offering a roadmap for researchers in drug development.
The Chemical Versatility of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
The chemical structure of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is notable for its reactive chloro groups at the 5 and 7 positions. These positions are susceptible to nucleophilic substitution, providing a facile means to introduce a wide range of chemical moieties and build extensive compound libraries. The methylthio group at the 2-position also offers a site for chemical modification. This chemical tractability is a key reason for its widespread use as a synthetic precursor in medicinal chemistry.
Primary Therapeutic Area of Interest: Oncology
A significant body of research on thiazolo[4,5-d]pyrimidine derivatives has centered on their potential as anticancer agents[2][3]. Numerous studies have reported the synthesis of novel derivatives with potent antiproliferative activity against a variety of human cancer cell lines[4][5][6]. This consistent finding underscores the potential of this scaffold in oncology drug development. One study highlighted a thiazolo[5,4-d]pyrimidine derivative, compound 7i, which exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively[4][5].
Key Molecular Target Classes
The anticancer and other biological activities of thiazolo[4,5-d]pyrimidine derivatives can be attributed to their interaction with several key classes of molecular targets.
Protein Kinases: A Prominent Target Family
The structural similarity of the thiazolo[4,5-d]pyrimidine core to the adenine ring of ATP makes it an ideal scaffold for the design of kinase inhibitors[7][8]. These inhibitors typically function by competing with ATP for binding to the kinase active site. Several important oncogenic kinases have been identified as targets for derivatives of this scaffold.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of VEGFR-2 is a clinically validated strategy to block tumor angiogenesis and growth[9][10]. The structurally similar oxazolo[5,4-d]pyrimidine scaffold has been shown to produce potent VEGFR-2 inhibitors[9][10].
-
EGFR (Epidermal Growth Factor Receptor): Overexpression and mutation of EGFR are common in various cancers, making it a key therapeutic target[11]. Pyrazolo[3,4-d]pyrimidines, which share a similar fused heterocyclic structure, are effective EGFR tyrosine kinase inhibitors[11].
-
Syk (Spleen Tyrosine Kinase), mTOR (mammalian Target of Rapamycin), and PI3Kδ (Phosphoinositide 3-kinase delta): The 5,7-dichlorothiazolo[5,4-d]pyrimidine scaffold has been utilized in the synthesis of inhibitors for these critical signaling kinases[12].
The inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Putative kinase targets of thiazolo[4,5-d]pyrimidine derivatives.
G-Protein Coupled Receptors (GPCRs)
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have also been shown to interact with GPCRs, a large family of cell surface receptors involved in a multitude of physiological processes.
-
Adenosine Receptors: Several 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to have high affinity for both the human A1 and A2A adenosine receptors[13]. Molecular docking studies suggest that the thiazolo[5,4-d]pyrimidine scaffold fits within the binding cavity of these receptors[13].
-
TRPV1 (Transient Receptor Potential Vanilloid 1): This ion channel is involved in pain sensation. Diamino-thiazolo[5,4-d]pyrimidines have been identified as potent TRPV1 antagonists[14].
Proposed Experimental Workflow for Target Validation
For researchers looking to identify the specific targets of novel compounds derived from 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a systematic approach is recommended.
Caption: Experimental workflow for target identification and validation.
Step 1: In Silico Screening
-
Objective: To generate hypotheses about potential targets.
-
Methodology: Perform molecular docking studies of the novel derivative against a panel of known targets of the thiazolo[4,5-d]pyrimidine scaffold, including various kinases and GPCRs. The crystal structures of these proteins can be obtained from the Protein Data Bank (PDB).
Step 2: In Vitro Biochemical Assays
-
Objective: To confirm direct interaction with the hypothesized targets.
-
Protocol: Kinase Inhibition Assay (Example)
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Step 3: Cell-Based Assays
-
Objective: To assess the effect of the compound on cellular signaling and phenotype.
-
Protocol: Cell Viability Assay (Example)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Add a viability reagent, such as MTT or resazurin, which is converted into a colored or fluorescent product by metabolically active cells.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Step 4: Target Validation
-
Objective: To confirm that the observed cellular effects are mediated through the identified target.
-
Methodology: Use techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein in cells. If the compound's effect is diminished in these cells compared to control cells, it provides strong evidence for on-target activity.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of thiazolo[4,5-d]pyrimidine derivatives from the literature. It is important to note that these are for derivatives and not the parent compound.
| Compound Class | Target(s) | Reported Activity | Reference |
| Thiazolo[5,4-d]pyrimidine Derivative | MGC-803 and HGC-27 cancer cells | IC50 = 4.64 and 5.07 μM | [4][5] |
| Diamino-thiazolo[5,4-d]pyrimidines | TRPV1 | Potent antagonists | [14] |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine | Adenosine A1 and A2A receptors | High affinity | [13] |
Conclusion and Future Directions
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a versatile and valuable scaffold in drug discovery. While its primary role has been as a synthetic intermediate, the consistent and potent biological activities of its derivatives, particularly in the realm of oncology, point to a rich therapeutic potential. The primary targets of this scaffold appear to be protein kinases, owing to its nature as a purine isostere. However, the demonstrated activity at GPCRs indicates a broader range of possibilities. Future research should focus on leveraging the chemical tractability of this scaffold to perform detailed structure-activity relationship (SAR) studies, aiming to develop highly potent and selective inhibitors for clinically relevant targets. The experimental workflow outlined in this guide provides a robust framework for such endeavors.
References
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]
-
PubMed. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]
-
MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
Advanced ChemBlocks. 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. [Link]
-
PubMed Central. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]
-
MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. [Link]
-
PubMed. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. [Link]
-
National Institutes of Health (NIH). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
PubMed Central. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
-
PubMed. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]
-
ResearchGate. Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. [Link]
-
ResearchGate. THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [Link]
-
Sci-Hub. Synthesis and Antitumor Evaluation of New Polysubstituted Thiazole and Derived Thiazolo[4,5‐d]pyrimidine Systems. [Link]
-
Taylor & Francis Online. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
Chemical-Konomics. Inhibitor. [Link]
-
MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sci-Hub. Synthesis and Antitumor Evaluation of New Polysubstituted Thiazole and Derived Thiazolo[4,5‐d]pyrimidine Systems. / ChemInform, 2002 [sci-hub.box]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
Introduction: The Significance of Thiazolo[4,5-d]pyrimidines in Drug Discovery
The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is a fundamental component of numerous biologically active molecules.[1] Derivatives of thiazolo[4,5-d]pyrimidine have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The structural resemblance to endogenous purines allows these compounds to interact with a variety of biological targets, making them attractive candidates for the development of novel therapeutics.[1] The development of efficient and robust synthetic methodologies to access diverse libraries of these compounds is, therefore, a critical endeavor for modern drug development professionals. Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries, facilitating high-throughput screening and structure-activity relationship (SAR) studies.[4][5]
Core Principles of Solid-Phase Synthesis for Heterocyclic Scaffolds
Solid-phase organic synthesis (SPOS) has revolutionized the way chemical libraries are constructed.[6] By anchoring the starting material to an insoluble polymer support, reagents and by-products in the solution phase can be easily removed by simple filtration and washing. This circumvents the need for traditional, often time-consuming, purification techniques like column chromatography after each synthetic step. The key components of a successful solid-phase synthesis strategy include:
-
Solid Support (Resin): Typically, a polystyrene-based resin, such as Merrifield resin, is employed. The choice of resin depends on the specific reaction conditions and the desired cleavage strategy.
-
Linker: A chemical moiety that connects the initial reactant to the solid support. "Traceless" linkers are particularly advantageous as they are cleaved without leaving any residual atoms on the final product.[1][6][7][8]
-
Protecting Groups: Used to mask reactive functional groups that are not intended to participate in a particular reaction step.
-
Cleavage: The final step where the synthesized molecule is released from the solid support, typically under conditions that do not degrade the target compound.
The application of SPOS to the synthesis of complex heterocyclic systems like thiazolo[4,5-d]pyrimidines allows for a modular approach, where different building blocks can be systematically introduced to generate a library of analogs with diverse functionalities.[9][10]
General Workflow for Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The solid-phase synthesis of thiazolo[4,5-d]pyrimidines generally follows a multi-step sequence that involves the construction of the thiazole ring followed by the annulation of the pyrimidine ring. Below is a conceptual workflow illustrating the key stages.
Caption: A generalized workflow for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives.
Detailed Protocols and Methodologies
The following protocols are based on established methods in the literature and provide a comprehensive guide for the solid-phase synthesis of a library of thiazolo[4,5-d]pyrimidine derivatives.[4][5][11]
Protocol 1: Preparation of the Resin-Bound Thiazole Intermediate
This protocol describes the initial steps of attaching the first building block to the solid support and the subsequent formation of the key thiazole intermediate. A traceless sulfur linker strategy is often employed.[8]
Materials:
| Reagent/Material | Supplier | Grade |
| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | Synthesis Grade |
| Thiourea | Alfa Aesar | 99% |
| 2-Cyanoacetamide | Acros Organics | 99% |
| Potassium tert-butoxide | Sigma-Aldrich | 95% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Methanol (MeOH) | VWR | ACS Grade |
Step-by-Step Procedure:
-
Resin Swelling: Swell Merrifield resin (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel.
-
Thiourea Attachment: Add a solution of thiourea (3.0 eq) and potassium tert-butoxide (3.0 eq) in DMF to the swollen resin. Shake the mixture at room temperature for 12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Reaction with 2-Cyanoacetamide: Swell the resin from the previous step in DMF. Add a solution of 2-cyanoacetamide (3.0 eq) and potassium tert-butoxide (3.0 eq) in DMF. Shake the mixture at 60 °C for 12 hours.
-
Washing: Filter the resin and wash as described in step 3. Dry the resin under vacuum to obtain the resin-bound 4-amino-2-substituted-thiazole-5-carboxamide intermediate.
Causality and Experimental Choices:
-
The use of a polar aprotic solvent like DMF is crucial for swelling the polystyrene resin and for dissolving the ionic reagents.
-
An excess of reagents is used to drive the reaction to completion, a common practice in solid-phase synthesis to ensure high yields at each step.[5]
-
The thorough washing sequence is critical to remove all unreacted reagents and by-products, ensuring the purity of the subsequent intermediates.
Protocol 2: Pyrimidine Ring Formation and Diversification
This protocol details the cyclization reaction to form the thiazolo[4,5-d]pyrimidine core and subsequent diversification steps.
Materials:
| Reagent/Material | Supplier | Grade |
| Resin-bound thiazole intermediate | From Protocol 1 | - |
| Various Aldehydes (R¹-CHO) | Sigma-Aldrich | Synthesis Grade |
| Iodine (I₂) | Acros Organics | 99.8% |
| Dimethyl Sulfoxide (DMSO) | Fisher Scientific | Anhydrous |
| Benzoyl isothiocyanate | Alfa Aesar | 98% |
| N,N'-Diisopropylcarbodiimide (DIC) | TCI America | >98% |
| Various Amines (R²-NH₂) | Sigma-Aldrich | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
Step-by-Step Procedure:
-
Oxidative Cyclization: Swell the resin-bound thiazole intermediate (1.0 eq) in DMSO. Add the desired aldehyde (3.0 eq) and a catalytic amount of iodine (0.1 eq). Shake the mixture at 100 °C for 6 hours.[5]
-
Washing: Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum. At this stage, a resin-bound thiazolo[4,5-d]pyrimidinone is formed.
-
Chlorination (Optional, for further diversification): Treat the resin with POCl₃ in toluene at 110 °C for 3 hours to convert the pyrimidinone to a chloropyrimidine derivative.
-
Amination for Diversification: Swell the resin (either the pyrimidinone or the chloro derivative) in DMF. Add the desired amine (R²-NH₂) (5.0 eq) and a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DIC (5.0 eq).[4][11] Shake at room temperature for 12-24 hours.
-
Washing: Filter and wash the resin as described in step 2.
Causality and Experimental Choices:
-
Iodine acts as a mild and efficient catalyst for the oxidative cyclization to form the pyrimidine ring.[5]
-
The use of a high-boiling solvent like DMSO allows for the necessary reaction temperature to be reached.
-
The amination step introduces a point of diversity to the scaffold. The choice of amine will determine the final properties of the compound. BOP is a highly effective coupling reagent for amide bond formation.[4][11]
Caption: Key reaction steps in the solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives.
Protocol 3: Cleavage and Purification
The final step is the cleavage of the synthesized compounds from the solid support.
Step-by-Step Procedure:
-
Resin Preparation: Place the dried, derivatized resin in a reaction vessel.
-
Cleavage Cocktail: Add a cleavage cocktail, typically a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger for reactive cations generated during cleavage.
-
Reaction: Shake the mixture at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and wash it with additional TFA. Collect the filtrate.
-
Solvent Evaporation: Evaporate the TFA from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration. Purify the crude product using preparative reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final compounds using LC-MS and NMR spectroscopy.
Quantitative Data Summary
The following table provides typical yields for the synthesis of a small library of thiazolo[4,5-d]pyrimidine derivatives.[1][4]
| Step | Reaction | Average Yield (%) |
| 1 | Attachment of Thiourea | >95% (qualitative) |
| 2 | Thiazole Formation | >90% (qualitative) |
| 3 | Pyrimidine Annulation | 80-95% |
| 4 | Amination/Diversification | 75-90% |
| 5 | Cleavage & Purification | 60-85% |
| Overall | - | ~40-70% |
Note: Yields on solid-phase are often difficult to quantify precisely until the final cleavage. Qualitative tests (e.g., Kaiser test for free amines) are used to monitor reaction completion.
Conclusion and Future Perspectives
The solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives is a robust and efficient method for generating libraries of these medicinally important compounds. The protocols outlined in this application note provide a framework for researchers to produce diverse sets of molecules for biological screening. Future work in this area may focus on developing novel linker strategies, expanding the scope of compatible building blocks, and adapting these methods for automated synthesis platforms to further accelerate the drug discovery process.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PubMed Central. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Europe PMC. [Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. ACS Publications. [Link]
-
Solid-phase synthesis of thiazolo-pyrimidinone derivatives 1. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. [Link]
-
Traceless Solid-Phase Synthesis of Nitrogen-Containing Heterocycles and Their Biological Evaluations as Inhibitors of Neuronal Sodium Channels. ACS Publications. [Link]
-
Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Mastering Purity: Advanced Purification Protocols for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Introduction
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, planar structure and multiple points for chemical modification make it a valuable scaffold in drug discovery. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesirable side products, complicating downstream reactions and potentially introducing toxic components into the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, detailing robust protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve the high purity required for their applications.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the chlorination of the corresponding 5,7-dihydroxy precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃)[1]. Based on this synthetic route, the primary impurities are likely to be:
-
Unreacted Starting Material: 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol.
-
Mono-chlorinated Intermediates: 5-Chloro-7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine and 7-Chloro-5-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine.
-
Byproducts of Reagent Decomposition: Phosphoric acid and other phosphorus-containing residues.
The purification strategies outlined below are designed to effectively remove these and other potential process-related impurities.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For chlorinated pyrimidine derivatives, a range of organic solvents can be effective[2][3].
Protocol: Solvent Screening for Optimal Recrystallization
-
Solubility Assessment: In separate small test tubes, assess the solubility of a small amount of the crude 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in a variety of solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show limited solubility when cold.
-
Solvent Selection: Based on the solubility tests, select a suitable solvent or a binary solvent system. Promising candidates for chlorinated heterocycles include alcohols (isopropanol, ethanol), esters (ethyl acetate), and non-polar/polar mixtures (e.g., hexane/ethyl acetate, toluene/ethyl acetate)[4][5].
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Recrystallization Solvent Guide
| Solvent/Solvent System | Suitability for Chlorinated Pyrimidines | Key Considerations |
| Isopropanol / Ethanol | Good to Moderate | Effective for moderately polar compounds. Losses can be higher in ethanol compared to isopropanol[5]. |
| Ethyl Acetate | Good | Often a good choice for compounds with ester-like or ketone functionalities[4]. |
| Toluene | Moderate | Can be effective, but the high boiling point may not be ideal for all compounds. |
| Hexane / Ethyl Acetate | Excellent (Binary System) | Allows for fine-tuning of polarity to achieve optimal solubility differential. |
| Dichloromethane / Hexane | Good (Binary System) | Another versatile binary system for adjusting polarity. |
Method 2: Flash Column Chromatography
For the removal of impurities with different polarities, flash column chromatography is a highly effective and scalable technique[6]. The choice of stationary and mobile phases is critical for achieving good separation.
Workflow for Column Chromatography Purification
Caption: Workflow for Purification by Flash Column Chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common and effective stationary phase for the separation of moderately polar organic compounds like chlorinated pyrimidines[6][7].
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
A common mobile phase for chlorinated compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane[7].
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
The less polar impurities will elute first, followed by the target compound. The more polar hydroxy-containing impurities will be strongly retained on the silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for a wide range of organic compounds[6]. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Initial Eluent | 98:2 Hexane:Ethyl Acetate | To elute non-polar impurities. |
| Final Eluent | 80:20 Hexane:Ethyl Acetate | To elute the target compound and more polar impurities. |
| Detection | UV at 254 nm | The aromatic nature of the compound allows for easy visualization. |
Method 3: Preparative HPLC
For achieving the highest level of purity, particularly for reference standards or in late-stage drug development, preparative HPLC is the method of choice[8][9]. Reversed-phase HPLC is generally suitable for pyrimidine derivatives[10].
Workflow for Preparative HPLC Purification
Caption: Workflow for Purification by Preparative HPLC.
Protocol: Preparative Reversed-Phase HPLC
-
Column Selection: A C18 stationary phase is a versatile choice for the separation of many organic molecules, including pyrimidine derivatives[10].
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Method Development:
-
Develop an analytical scale HPLC method to achieve baseline separation of the target compound from its impurities.
-
Optimize the gradient profile (the rate of change of the organic modifier concentration) for the best resolution.
-
-
Scale-Up:
-
Transfer the optimized analytical method to a preparative scale column, adjusting the flow rate and injection volume accordingly.
-
-
Sample Preparation and Injection:
-
Dissolve the crude or partially purified compound in a suitable solvent (ideally the mobile phase) and filter it to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Collect the eluent in fractions. Modern preparative HPLC systems use UV detectors or mass spectrometers to trigger fraction collection, ensuring that only the peak corresponding to the target compound is collected[11].
-
-
Post-Purification:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is aqueous.
-
Data Presentation: Typical Preparative HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 10 µm, 50 x 250 mm | A standard choice for preparative scale purification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 10-95% B over 20 minutes | A typical gradient for separating a range of impurities. |
| Flow Rate | 100 mL/min | Adjusted for the larger column diameter. |
| Detection | UV at 254 nm and 280 nm | To monitor the elution of the compound. |
Conclusion
The purification of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine to a high degree of purity is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method—recrystallization, column chromatography, or preparative HPLC—will depend on the initial purity of the crude material, the nature of the impurities, and the required final purity. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently obtain this key intermediate in the desired quality for their research and development needs.
References
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Wang, L., Jiang, X., Wang, F., Bian, Y., Forster, S., & Martens, D. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-271. [Link]
-
ResearchGate. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine.... [Link]
- Google Patents. (n.d.).
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research, 8(4), 13-34. [Link]
-
Kiani, M., & Saberi, H. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Baraldi, P. G., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4173. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Głowacka, E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5043. [Link]
-
El-Kashef, H. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(12), 2236-2243. [Link]
- Google Patents. (n.d.).
-
Kim, M. S., et al. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 12(10), 941. [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
-
Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tarosdiscovery.com [tarosdiscovery.com]
Application Notes & Protocols: Characterizing Thiazolo[4,5-d]pyrimidine Ligands at Human Adenosine Receptors using Radioligand Binding Assays
Abstract
This comprehensive guide provides a detailed framework for characterizing the binding affinity of novel thiazolo[4,5-d]pyrimidine derivatives, a promising class of adenosine receptor modulators. We delve into the theoretical underpinnings of adenosine receptor signaling and the principles of radioligand binding assays. This document offers field-proven, step-by-step protocols for membrane preparation, saturation binding assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to ascertain the inhibitory constant (Ki) of unlabeled thiazolo[4,5-d]pyrimidine ligands. Authored from the perspective of a senior application scientist, this note emphasizes the causality behind experimental choices, data interpretation, and troubleshooting, ensuring a robust and self-validating experimental design.
Introduction: The Therapeutic Promise of Adenosine Receptor Modulation
Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are critical drug targets for a multitude of pathological conditions.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] A1 receptor modulation is explored for cardiac arrhythmias and neuropathic pain, while A3 antagonists are investigated for inflammatory diseases and glaucoma.
-
A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production.[2] A2A receptor antagonists, in particular, are a major focus for neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy.[3]
The thiazolo[4,5-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, yielding potent and selective antagonists for various adenosine receptor subtypes.[3][4] The ability to synthetically modify this core at multiple positions allows for the precise tuning of affinity and selectivity, making it a cornerstone for developing novel therapeutics.[3][4] Radioligand binding assays represent the gold-standard methodology for quantifying the direct interaction between these compounds and their receptor targets, providing essential data for structure-activity relationship (SAR) studies.[5]
Signaling Pathways of Adenosine Receptors
The differential coupling of adenosine receptor subtypes to Gi and Gs proteins forms the basis of their distinct physiological roles. Understanding this dichotomy is crucial for interpreting downstream functional assays.
Figure 1: Adenosine Receptor Gs/Gi Signaling Pathways.
Principle of Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of a ligand with a receptor. The fundamental premise involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a small molecule that has been labeled with a radioisotope (the radioligand). The amount of radioligand bound to the receptor is quantified using a scintillation counter.
There are two primary types of experiments discussed in this guide:[6][7]
-
Saturation Assay: This is used to characterize the receptor population in your biological sample. Increasing concentrations of a radioligand are incubated with the receptor preparation. The resulting data allows for the determination of the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity, and the maximum number of binding sites (Bmax), which represents the receptor density in the tissue.[8]
-
Competition Assay: This is used to determine the affinity of an unlabeled test compound (e.g., a thiazolo[4,5-d]pyrimidine derivative). A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50 (half-maximal inhibitory concentration). The IC50 is then used to calculate the inhibitory constant (Ki), which is a true measure of the test compound's affinity.[7][9]
Experimental Design & Protocols
A successful binding assay is built on a foundation of meticulously prepared reagents and a well-defined workflow.
Workflow Overview
Figure 2: General Experimental Workflow for Radioligand Binding Assays.
Protocol 1: Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific human adenosine receptor subtype (e.g., HEK293 or CHO cells). High-quality membranes are paramount for reproducible results.
Rationale: Homogenization and differential centrifugation are used to shear the plasma membrane and then isolate the heavier membrane fragments from the lighter cytosolic components. All steps are performed at 4°C to minimize proteolytic degradation.
Materials:
-
Cell pellet from cultured cells (approx. 1-5 x 10^8 cells)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM EGTA, with freshly added protease inhibitor cocktail.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% sucrose.[10]
-
Dounce homogenizer or handheld polytron homogenizer.
-
High-speed refrigerated centrifuge.
Procedure:
-
Resuspend: Resuspend the frozen or fresh cell pellet in 10-20 volumes of ice-cold Lysis Buffer.
-
Homogenize: Homogenize the cell suspension on ice. For a Dounce homogenizer, use 15-20 strokes. For a polytron, use 3-4 short bursts of 15-20 seconds at a medium setting.[11]
-
Scientist's Note: Mechanical lysis is a critical step. Over-homogenization can damage receptors, while under-homogenization leads to poor yield. Visually inspect a small aliquot under a microscope to confirm >90% cell lysis.
-
-
Low-Speed Spin: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[10]
-
Collect Supernatant: Carefully transfer the supernatant to a new high-speed centrifuge tube.
-
High-Speed Spin: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11]
-
Wash Pellet: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing residual cytosolic enzymes or factors that might interfere with the assay.
-
Final Resuspension & Storage: Discard the supernatant and resuspend the final pellet in a small volume of Storage Buffer.
-
Quantification: Determine the total protein concentration using a standard method like the BCA assay.
-
Aliquot & Store: Aliquot the membrane preparation into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Saturation Binding Assay (Determining Kd and Bmax)
This protocol uses the selective A2A antagonist radioligand [³H]ZM241385 as an example.
Rationale: By incubating a fixed amount of receptor with increasing concentrations of radioligand, we can generate a saturation curve. Non-linear regression analysis of this curve reveals the Kd (the concentration of radioligand at which 50% of receptors are occupied at equilibrium) and the Bmax (the total concentration of receptors in the preparation).
Materials:
-
Adenosine A2A receptor-containing membranes (prepared in Protocol 1).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Adenosine Deaminase (ADA): To degrade any endogenous adenosine.
-
Radioligand: [³H]ZM241385 (specific activity ~20-30 Ci/mmol).
-
Non-specific Agent: Theophylline or unlabeled ZM241385 at a high concentration (e.g., 10 µM).
-
96-well plates, filter mats (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine, PEI), vacuum filtration manifold, scintillation vials, and scintillation cocktail.
Procedure:
-
Prepare Reagents: Thaw membrane aliquots on ice. Dilute membranes, radioligand, and non-specific agent in Assay Buffer. Pre-treat the diluted membranes with ADA (2 U/mL) for 30 minutes at room temperature.
-
Scientist's Note: ADA treatment is critical when using cell preparations that may contain endogenous adenosine, which would otherwise compete with your radioligand and affect affinity measurements.[12]
-
-
Assay Plate Setup: The assay is performed in triplicate in a 96-well plate with a final volume of 200 µL.
-
Total Binding Wells: Add Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM Theophylline) to achieve a final concentration that is ~1000-fold higher than the radioligand Kd.[8]
-
-
Add Radioligand: Add increasing concentrations of [³H]ZM241385 to both Total and NSB wells. A typical concentration range would be 8-10 points spanning from 0.05 nM to 10 nM (i.e., from ~0.1 x Kd to ~10 x Kd).[5]
-
Initiate Reaction: Add the diluted membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the reaction.
-
Incubate: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[13] Equilibrium time should be determined empirically for each receptor/ligand system.
-
Terminate & Filter: Terminate the incubation by rapid vacuum filtration through the PEI-soaked filter mat. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scientist's Note: PEI pre-treatment reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.
-
-
Count: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert CPM to fmol/mg using the radioligand's specific activity.
-
Plot Specific Binding versus the concentration of [³H]ZM241385.
-
Fit the data using a non-linear regression model for "one-site specific binding" in software like GraphPad Prism to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay (Determining Ki)
Rationale: This assay measures the ability of your unlabeled thiazolo[4,5-d]pyrimidine test compound to compete with a fixed concentration of a known radioligand. The resulting IC50 value is dependent on the assay conditions (specifically the radioligand concentration). Therefore, it must be converted to the Ki using the Cheng-Prusoff equation, which provides a true, assay-independent measure of affinity.
Materials:
-
Same as Protocol 2, plus:
-
Thiazolo[4,5-d]pyrimidine test compounds, serially diluted.
Procedure:
-
Prepare Reagents: Prepare membranes with ADA as described in Protocol 2.
-
Choose Radioligand Concentration: Use a concentration of [³H]ZM241385 at or below its Kd value (determined in Protocol 2, e.g., 0.5 nM).
-
Scientist's Note: Using a low radioligand concentration is critical. If [L] >> Kd, the Cheng-Prusoff equation is no longer accurate, and the assay becomes less sensitive to low-affinity competitors.
-
-
Assay Plate Setup: Prepare a 96-well plate with a final volume of 200 µL.
-
Total Binding Wells (0% Inhibition): 50 µL Assay Buffer.
-
NSB Wells (100% Inhibition): 50 µL of 10 µM Theophylline.
-
Test Compound Wells: 50 µL of serially diluted thiazolo[4,5-d]pyrimidine compound (e.g., from 1 pM to 10 µM).
-
-
Add Radioligand: Add 50 µL of the fixed concentration of [³H]ZM241385 to all wells.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation (10-20 µg protein/well) to all wells.
-
Incubate, Terminate, and Count: Follow steps 5-7 from Protocol 2.
-
Data Analysis:
-
Normalize the data: Set the average CPM from the Total Binding wells to 100% binding and the average CPM from the NSB wells to 0% binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- variable slope" in software like GraphPad Prism to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation :[9][14] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = Concentration of radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (determined in Protocol 2).
-
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear, concise tables.
Table 1: Example Saturation Binding Data for [³H]ZM241385 at A2A Receptors
| Parameter | Value | Unit |
| Kd | 0.45 ± 0.05 | nM |
| Bmax | 1250 ± 80 | fmol/mg protein |
| Hill Slope | 0.98 ± 0.04 | |
| N | 3 |
A Hill Slope near 1.0 suggests binding to a single, non-cooperative site.
Table 2: Example Competition Binding Data for Thiazolo[4,5-d]pyrimidine Ligands at A2A Receptors
| Compound ID | IC50 (nM) | Ki (nM) |
| Thiazolo-Pyr-01 | 3.5 ± 0.4 | 1.6 |
| Thiazolo-Pyr-02 | 25.8 ± 2.1 | 11.7 |
| Thiazolo-Pyr-03 | 150.1 ± 15.6 | 68.2 |
Assay Conditions: [³H]ZM241385 ([L]) = 0.5 nM; Radioligand Kd = 0.45 nM.
Relationship between IC50 and Ki
The Cheng-Prusoff equation is fundamental for accurately reporting inhibitor affinity. It corrects the apparent affinity (IC50) for the competitive effect of the radioligand present in the assay.
Sources
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]ZM 241385 binding in wild-type and adenosine A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic ring system, recognized as a purine isostere, and has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] This document provides a detailed guide for developing a comprehensive Structure-Activity Relationship (SAR) study around the 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine core. We will explore the synthetic rationale, key diversification points, and detailed protocols for biological evaluation, primarily focusing on anticancer and kinase inhibitory activities, which are prominent therapeutic areas for this class of compounds.[2][3]
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Target for Drug Discovery
The structural similarity of thiazolo[4,5-d]pyrimidines to endogenous purines like adenine and guanine allows them to interact with a wide array of biological targets, including kinases and other ATP-binding proteins.[1] The core scaffold's versatility has led to the development of compounds with applications as immunomodulators, anti-Parkinson's agents, and antivirals, among others.[1] The 5,7-dichloro-2-(methylthio) substitution pattern offers a highly reactive and versatile starting point for chemical modifications, making it an ideal candidate for the construction of a diverse chemical library to probe the SAR of this promising scaffold. The chlorine atoms at the C5 and C7 positions are excellent leaving groups for nucleophilic substitution, while the methylthio group at C2 can be readily oxidized and subsequently displaced.
Strategic Approach to SAR Development
A systematic SAR study of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analogs will focus on the independent and synergistic effects of modifications at three key positions: C2, C5, and C7. The goal is to identify substituents that enhance potency, selectivity, and drug-like properties.
Workflow for SAR Development of Thiazolo[4,5-d]pyrimidine Analogs
Caption: A logical workflow for the SAR study of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analogs.
Synthetic Protocols
The following protocols outline the synthesis of the starting material and subsequent diversification at the key positions.
Synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
A convenient four-step synthesis for 5,7-Dichlorothiazolo[5,4-d]pyrimidine has been reported and can be adapted for the 2-(methylthio) analog. The general approach involves the construction of the thiazole ring followed by pyrimidine ring formation and subsequent chlorination.
Diversification at the C7 and C5 Positions
The chlorine atoms at the C7 and C5 positions are amenable to nucleophilic aromatic substitution with a variety of nucleophiles, primarily amines. Sequential reactions are possible by leveraging the differential reactivity of the two positions or by using protecting group strategies.
Protocol 3.2.1: General Procedure for Amination at C7
-
To a solution of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-amino-5-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analog.
Protocol 3.2.2: General Procedure for Subsequent Amination at C5
-
To the 7-amino-5-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analog (1.0 eq) in a suitable solvent (e.g., sealed tube with n-butanol), add the second desired amine (2.0-3.0 eq).
-
Heat the reaction mixture at a higher temperature, typically 120-150 °C, and monitor by TLC or LC-MS.
-
Work-up and purify as described in Protocol 3.2.1 to yield the 5,7-diamino-2-(methylthio)thiazolo[4,5-d]pyrimidine analog.
Diversification at the C2 Position
The 2-methylthio group can be oxidized to a more reactive sulfoxide or sulfone, which can then be displaced by various nucleophiles.
Protocol 3.3.1: Oxidation of the 2-Methylthio Group
-
Dissolve the 5,7-disubstituted-2-(methylthio)thiazolo[4,5-d]pyrimidine analog (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-methylsulfonyl analog.
Protocol 3.3.2: Nucleophilic Substitution at C2
-
To a solution of the 2-methylsulfonyl analog (1.0 eq) in a solvent like DMF or DMSO, add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.2-2.0 eq) and a suitable base if necessary (e.g., K2CO3 or DIPEA).
-
Heat the reaction mixture and monitor its progress.
-
Perform an appropriate aqueous work-up and purify the product by column chromatography or recrystallization.
Key Chemical Transformations
Caption: Key reaction steps for the diversification of the thiazolo[4,5-d]pyrimidine scaffold.
Biological Evaluation Protocols
The following are standard protocols for assessing the anticancer and kinase inhibitory potential of the synthesized analogs.
In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.
Protocol 4.1.1: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6] It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Protocol 4.2.1: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which is based on the measurement of cellular protein content and can be simpler and more sensitive.[7]
Data Presentation and SAR Analysis
The results of the biological assays should be compiled into a clear and organized table to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine Analogs
| Compound ID | R2 Substituent | R5 Substituent | R7 Substituent | Kinase X IC50 (µM) | Cancer Cell Line Y GI50 (µM) |
| Parent | -SMe | -Cl | -Cl | >50 | >50 |
| A-1 | -SMe | -Cl | -NH(c-Pr) | 25.3 | 30.1 |
| A-2 | -SMe | -Cl | -NH(Ph) | 10.8 | 15.2 |
| A-3 | -SMe | -Cl | -NH(4-F-Ph) | 5.2 | 8.7 |
| B-1 | -SMe | -NH(c-Pr) | -NH(4-F-Ph) | 2.1 | 4.5 |
| B-2 | -SMe | -NH(morpholine) | -NH(4-F-Ph) | 1.5 | 3.1 |
| C-1 | -NH(Me) | -NH(morpholine) | -NH(4-F-Ph) | 0.8 | 1.9 |
| C-2 | -NH(Et) | -NH(morpholine) | -NH(4-F-Ph) | 0.5 | 1.2 |
-
Substitution at C7 with anilines is generally more favorable than with aliphatic amines.
-
Electron-withdrawing groups on the C7-aniline, such as fluorine, enhance activity.
-
Substitution at C5 with a morpholine ring improves potency over a cyclopropylamine.
-
Modification of the C2-methylthio group to small alkylamines further boosts activity.
These initial findings will guide the design and synthesis of subsequent generations of analogs to further refine the SAR and optimize for lead candidates.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. PubMed. Available at: [Link]
-
SAR study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as inhibitors of VEGFR2 and VEGF-induced HUVEC proliferation. ResearchGate. Available at: [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. Available at: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]
-
Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Semantic Scholar. Available at: [Link]
-
Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part II. RSC Publishing. Available at: [Link]
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURISED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available at: [Link]
-
Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... ResearchGate. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? ResearchGate. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available at: [Link]
-
Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. PubMed. Available at: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central. Available at: [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. ACS Publications. Available at: [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of High-Purity Stock Solutions of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine for Preclinical Research
Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, particularly in oncology.[1] Accurate and reproducible experimental results are fundamentally dependent on the precise and consistent preparation of compound stock solutions. This guide outlines best practices, from solvent selection to long-term storage, to ensure the integrity and stability of the compound for use in drug development and scientific research.
Introduction: The Critical Role of Stock Solution Integrity
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine belongs to a class of heterocyclic compounds that are actively being investigated for various pharmacological activities.[2][3][4][5] The reliability of any in vitro or in vivo data generated from such compounds hinges on the quality of the stock solutions used. Improperly prepared solutions can lead to issues with solubility, stability, and concentration accuracy, resulting in misleading data and failed experimental reproducibility.
This application note serves as a detailed protocol, grounded in established laboratory principles, to guide researchers in preparing high-quality, stable, and accurately concentrated stock solutions of this specific compound. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower the researcher with a deeper understanding of the process.
Compound Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing a robust preparation protocol.
| Property | Value | Source |
| IUPAC Name | 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | [6] |
| Molecular Formula | C₆H₃Cl₂N₃S₂ | [6] |
| Molecular Weight | 252.14 g/mol | [6] |
| Appearance | White to off-white or light yellow solid | Inferred from related compounds[1][7] |
| Purity | ≥95.00% (Typical) | [6] |
Safety and Handling Precautions
As a chlorinated heterocyclic compound with high biological potential, 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine should be handled with care.
-
Engineering Controls : Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Exposure Avoidance : Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[8]
-
Disposal : Dispose of all waste, including contaminated vials and pipette tips, in accordance with local, state, and federal regulations for chemical waste.
Solvent Selection: The Foundation of a Stable Solution
The choice of solvent is the most critical factor in preparing a viable stock solution. Due to the compound's structure—a planar, heterocyclic system—it is expected to have poor solubility in water and higher solubility in polar aprotic organic solvents.
Primary Recommendation:
-
Dimethyl Sulfoxide (DMSO) : Anhydrous, high-purity DMSO is the recommended solvent. Its high polarity effectively solvates a wide range of organic molecules. Spectroscopic analysis of similar thiazolo[4,5-d]pyrimidine derivatives is often performed using DMSO, indicating good solubility.[1]
Alternative Solvents: If DMSO is incompatible with a specific experimental system, the following solvents may be considered, although their suitability must be confirmed empirically on a small scale first.
-
N,N-Dimethylformamide (DMF)
-
1-Methyl-2-pyrrolidinone (NMP)
Solvent Recommendations Summary
| Solvent | Recommendation Level | Rationale & Considerations |
|---|---|---|
| DMSO | Primary | Excellent solvating power for diverse organic compounds. Widely used in biological assays. Ensure use of anhydrous grade to prevent hydrolysis of the compound. |
| DMF | Secondary | Good alternative to DMSO. May have higher toxicity in certain cell-based models. |
| Ethanol | Not Recommended | Lower solvating power for this class of compounds; high risk of incomplete dissolution. |
| Aqueous Buffers | Not Recommended | The compound is predicted to be insoluble in aqueous solutions. Direct dissolution will likely fail. |
Experimental Workflow Visualization
The overall process from receiving the solid compound to generating a ready-to-use working solution is depicted below. This workflow ensures that critical steps such as quality control and proper storage are integrated into the procedure.
Caption: Workflow for stock solution preparation.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock, which serves as the source for all subsequent dilutions.
Materials & Equipment:
-
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (solid)
-
Anhydrous, biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Amber or UV-resistant glass vials with PTFE-lined caps
-
Calibrated positive displacement or air displacement pipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-Calculation : Determine the mass of the compound required. For 1 mL of a 10 mM stock solution (MW = 252.14 g/mol ):
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 252.14 g/mol × 1000 mg/g = 2.52 mg
-
-
Weighing : Tare a sterile, amber glass vial on the analytical balance. Carefully weigh 2.52 mg (or a similar desired amount) of the solid compound directly into the vial. Record the exact mass.
-
Expertise Note: Weighing directly into the final vial minimizes material loss associated with transfer steps.
-
-
Solvent Addition : Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.
-
Volume (µL) = [Mass (mg) / 252.14 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)
-
-
Dissolution : Cap the vial tightly and vortex vigorously for 1-2 minutes. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes, or until the solution is completely clear.
-
Expertise Note: Sonication provides energy to break up compound aggregates, facilitating dissolution without the need for heat, which could degrade the compound.
-
-
Final Inspection : Hold the vial against a light source to visually confirm that no undissolved particulates or crystals are present. The solution should be perfectly clear.
Protocol 2: Preparation of Aqueous Working Solutions
The primary DMSO stock must be diluted into an aqueous buffer or cell culture medium for most biological experiments.
Procedure:
-
Thaw Primary Stock : Remove one aliquot of the primary stock from the -80°C freezer and allow it to thaw completely at room temperature.
-
Serial Dilution : Perform serial dilutions as required for your experiment. It is critical to add the DMSO stock to the aqueous buffer, not the other way around, while vortexing or swirling gently. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Final DMSO Concentration : Be mindful of the final concentration of DMSO in your assay. For most cell-based assays, the final concentration should not exceed 0.5%, with <0.1% being ideal to avoid solvent-induced artifacts.
-
Fresh Preparation : Aqueous working solutions are far less stable than the DMSO stock. Always prepare working solutions fresh for each experiment and discard any unused portions.
Storage and Stability
Proper storage is paramount to preserving the compound's integrity over time.
| Parameter | Condition | Rationale |
| Primary Stock Storage | Aliquot into single-use volumes and store at -80°C . | Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture. -80°C storage significantly slows chemical degradation. |
| Container | UV-resistant (amber) glass vials with inert caps. | Protects the compound from potential photodegradation and leaching from plastic containers. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if available. | While not always necessary, this can provide additional protection against oxidative degradation for very long-term storage.[8] |
| Working Solution Storage | Do not store. Prepare fresh daily. | The compound is likely unstable in aqueous media and prone to precipitation or hydrolysis. |
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). PubMed Central. [Link]
-
Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229. (n.d.). PubChem. [Link]
-
Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I. (n.d.). RSC Publishing. [Link]
-
Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). ResearchGate. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]
-
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. (n.d.). Advanced ChemBlocks. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine 95.00% | CAS: 87789-35-3 | AChemBlock [achemblock.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Solid-Phase Synthesis of Heterocyclic Compounds
Welcome to the technical support center for the solid-phase synthesis (SPS) of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SPS and troubleshoot common challenges encountered in the laboratory. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Monitoring & Incomplete Coupling
Q1: My on-resin reaction appears to be sluggish or incomplete. How can I confirm this and what are the primary causes?
A1: Initial Diagnosis and Causality
Incomplete or slow reactions are a frequent hurdle in SPS. The primary reason often lies in suboptimal reaction conditions that fail to overcome the kinetic and steric barriers inherent to the solid-phase environment. Unlike solution-phase synthesis, reactants must diffuse through the polymer matrix to reach the reactive sites.[1][2]
Diagnostic Protocol: On-Resin Reaction Monitoring
A crucial first step is to accurately monitor the reaction progress. Several qualitative and quantitative methods can be employed.[3][4][5]
Qualitative Tests:
-
Kaiser (Ninhydrin) Test: Ideal for detecting the presence of primary amines. A positive result (blue bead color) indicates unreacted starting material.[6]
-
Bromophenol Blue Test: Monitors the presence of free amines.
-
Chloranil Test: Detects secondary amines.
Quantitative Analysis:
-
Cleave and Analyze: A small aliquot of the resin is cleaved, and the resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the ratio of product to starting material.
-
Spectroscopic Methods: Techniques like FT-IR and Raman spectroscopy can be used for real-time, non-destructive monitoring of the reaction directly on the resin.[5][7]
Troubleshooting Incomplete Coupling:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Poor Resin Swelling | The polymer support must be adequately swollen to expose the reactive sites within the beads.[8][9] Inappropriate solvent choice can lead to collapsed beads, severely limiting reactant accessibility. | Protocol: 1. Select a solvent that promotes good swelling of your chosen resin (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)).[8] 2. Pre-swell the resin in the chosen solvent for at least 30-60 minutes before initiating the reaction.[8] 3. If synthesizing a long or hydrophobic peptide that may aggregate, consider using a more hydrophilic resin backbone like PEG-polystyrene graft resins.[10] |
| Steric Hindrance | Bulky protecting groups on either the resin-bound substrate or the incoming reagent can sterically hinder the reaction. This is particularly common with β-branched amino acids.[11] | Protocol: 1. Increase the reaction time and/or temperature. 2. Use a less sterically hindered activating agent. 3. For difficult couplings, consider a double coupling protocol where the coupling step is repeated with fresh reagents. |
| Insufficient Reagent Excess | To drive the reaction to completion, a significant excess of the soluble reagent is typically required to overcome the diffusion barrier and unfavorable kinetics.[1] | Protocol: 1. Increase the molar excess of the soluble reagent (typically 3-5 equivalents). 2. For valuable reagents, a more moderate excess (1.5-2 equivalents) can be used with an extended reaction time. |
| Peptide Aggregation | During the synthesis of peptide-like scaffolds, intermolecular hydrogen bonding can cause the growing chains to aggregate, leading to poor solvation and inaccessible reactive sites.[12] | Protocol: 1. Switch to a higher boiling point solvent like NMP. 2. Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding. 3. Incorporate pseudoprolines or other backbone-modifying elements to disrupt secondary structure formation.[12] |
Side Reactions and Product Purity
Q2: I'm observing significant side products in my final cleaved material. What are the common side reactions in heterocyclic SPS and how can they be minimized?
A2: Identifying and Mitigating Common Side Reactions
Side reactions can occur at various stages of SPS, from coupling and deprotection to the final cleavage.[13] The nature of these side products is often dependent on the specific heterocyclic system and the protecting groups employed.
Common Side Reactions:
-
Racemization: Particularly an issue with amino acid-derived heterocycles, racemization can be catalyzed by the base used during coupling.
-
Protecting Group Migration: Acyl or other protecting groups can migrate to unintended positions.
-
Diketopiperazine Formation: Occurs at the dipeptide stage, where the N-terminal amine can cyclize onto the ester linkage with the resin, cleaving the peptide prematurely.
-
Incomplete Deprotection: Residual protecting groups from the synthesis can lead to impurities in the final product.[14][15]
Strategies for Minimizing Side Reactions:
| Side Reaction | Causality | Preventative Measures & Protocols |
| Racemization | Over-activation of the carboxylic acid or prolonged exposure to base during coupling can lead to the formation of an oxazolone intermediate which is prone to racemization. | Protocol: 1. Use coupling reagents that minimize racemization, such as those based on benzotriazole (e.g., HBTU, HATU).[11] 2. Minimize the pre-activation time before adding the resin. 3. Use a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) instead of triethylamine (TEA). |
| Diketopiperazine Formation | The linear dipeptide is conformationally predisposed to cyclization. This is especially prevalent with proline or glycine at the C-terminus. | Protocol: 1. Couple the third amino acid as quickly as possible after the deprotection of the second. 2. Use 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress this side reaction.[8] |
| Modification by Cations during Cleavage | During acidic cleavage, protecting groups like Boc and trityl form stable carbocations that can re-attach to electron-rich residues like tryptophan and methionine.[15] | Protocol: 1. Use a "cleavage cocktail" containing scavengers to trap these reactive cations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[16][17] 2. For peptides containing sensitive residues, a specific cleavage cocktail should be chosen (see table below).[15] |
Resin and Cleavage Issues
Q3: My final product yield is low after cleavage, or I am having difficulty cleaving my compound from the resin. What could be the problem?
A3: Understanding Resin Linkers and Cleavage
The linker is the chemical handle that attaches your molecule to the solid support and dictates the conditions for its final release.[18] Cleavage issues often stem from an inappropriate choice of linker for the synthetic route or suboptimal cleavage conditions.
Workflow for Diagnosing Cleavage Problems
Caption: A decision tree for troubleshooting cleavage issues.
Optimizing Cleavage Conditions
The standard cleavage reagent for many acid-labile linkers (e.g., Wang, Rink Amide) is trifluoroacetic acid (TFA).[14] However, the composition of the cleavage cocktail is critical for obtaining a pure product in high yield.
Recommended Cleavage Cocktails:
| Residues in Sequence | Recommended Cocktail (v/v) | Rationale |
| No sensitive residues | 95% TFA, 5% Water | Water acts as a scavenger for tert-butyl cations.[17] |
| Arg, Trp, Met, Cys | Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail with multiple scavengers to protect sensitive residues.[15] |
| Trp only | 95% TFA, 2.5% TIS, 2.5% Water | TIS is a highly effective scavenger for the trityl groups often used to protect Trp.[15] |
| Met only | 95% TFA, 5% Thioanisole | Thioanisole prevents the oxidation of the methionine thioether.[17] |
Cleavage Protocol (General):
-
Wash the resin thoroughly with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the resin (10-20 mL per gram of resin).[15]
-
Stir the suspension at room temperature for 2-4 hours. The exact time may need to be optimized.[14]
-
Filter the resin and wash it with fresh TFA.
-
Precipitate the cleaved product by adding the combined filtrates to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
References
-
Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1:4. [Link]
-
Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. [Link]
-
Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(33), 4744-4763. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(6), 633-642. [Link]
-
Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. [Link]
-
Kaur, H., & Singh, G. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(19), 6537. [Link]
-
Kim, S. J., & McAlpine, S. R. (2013). Solid phase versus solution phase synthesis of heterocyclic macrocycles. Molecules, 18(1), 1111-1121. [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Chemical Reviews, 111(11), 6557-6605. [Link]
-
O'Donnell, M. J. (2001). Analytical techniques for small molecule solid phase synthesis. Combinatorial Chemistry & High Throughput Screening, 4(5), 415-428. [Link]
-
Kaur, H., & Singh, G. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(19), 6537. [Link]
-
Ran, Y. (2018). Modelling Resin Swelling in Mixed Solvents and Its Applications. University of York. [Link]
-
AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(11), 2643. [Link]
-
O'Donnell, M. J. (2001). Analytical Techniques for Small Molecule Solid Phase Synthesis. Combinatorial Chemistry & High Throughput Screening, 4(5), 415-428. [Link]
-
Rasmussen, J. H., et al. (1997). Effects of resin swelling and substitution on solid phase synthesis. Journal of the American Chemical Society, 119(49), 11847-11853. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers for solid-phase organic synthesis. Chemical Reviews, 100(6), 2091-2158. [Link]
-
Lauer, A., et al. (2017). Monitoring Reactions on Solid Phases with Raman Spectroscopy. Chemistry – A European Journal, 23(37), 8822-8828. [Link]
-
Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. [Link]
-
Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 337-352. [Link]
-
Kumar, A., & Kumar, S. (2020). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry, 85(15), 9875-9886. [Link]
-
Upreti, M., & Kumar, S. (2018). Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. ACS Omega, 3(8), 9496-9505. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Li, Y., et al. (2015). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Molecules, 20(4), 6808-6824. [Link]
-
Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 337-352. [Link]
-
Swayam Prabha. (2024). Synthesis and reactivity of common heterocyclic compounds containing one or two heteroatoms (O,N,S). [Link]
-
Chen, S. T., & Wang, K. T. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(2), 135-142. [Link]
-
Li, J., et al. (2023). Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society, 145(4), 2249-2257. [Link]
Sources
- 1. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. Monitoring Reactions on Solid Phases with Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. By understanding the underlying chemistry and potential pitfalls, you can significantly improve both the yield and purity of your final product.
I. Overview of Synthetic Strategy
The synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the construction of the thiazolo[4,5-d]pyrimidine core followed by chlorination. A common route starts from a substituted aminothiazole, which is then cyclized to form the dihydroxy pyrimidine derivative. Subsequent chlorination yields the target compound.
Caption: General synthetic workflow for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and purification of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
A. Reaction Monitoring and Endpoint Determination
Question 1: My chlorination reaction seems to be stalling or incomplete. How can I ensure the reaction goes to completion?
Answer: Incomplete chlorination is a common issue that leads to a mixture of mono-chlorinated and unreacted starting material, complicating purification and reducing yield.
-
Underlying Cause: The hydroxyl groups of the pyrimidine ring have different reactivities. Insufficiently forcing conditions may lead to partial chlorination. The buildup of HCl during the reaction can also impede its progress.
-
Troubleshooting Steps:
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently. For chlorination with phosphoryl chloride (POCl₃), temperatures around 100-110°C are often required.[1] Prolonging the reaction time can also drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Addition of a Base/Catalyst: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, can significantly improve the reaction rate and yield.[1][4] These bases act as HCl scavengers, preventing the reaction from stalling.
-
Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent (e.g., POCl₃). A common practice is to use POCl₃ as both the reagent and the solvent.
-
Question 2: How do I effectively monitor the progress of the chlorination reaction?
Answer: Careful reaction monitoring is crucial to determine the optimal endpoint and avoid the formation of degradation products from prolonged heating.
-
Recommended Method: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A non-polar solvent system, such as a mixture of heptane and ethyl acetate (e.g., 7:3 or 8:2 v/v), is a good starting point. The dihydroxy starting material will have a much lower Rf value (closer to the baseline) than the dichlorinated product.
-
Visualization: UV light (254 nm). The product and starting material are typically UV active.
-
-
Procedure:
-
Carefully quench a small aliquot of the reaction mixture by adding it to ice-water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Spot the extracted sample alongside the starting material on a TLC plate.
-
Develop the plate and visualize under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
B. Work-up and Product Isolation
Question 3: During the aqueous work-up of the chlorination reaction, my product seems to be hydrolyzing back to the starting material. How can I prevent this?
Answer: The dichloro groups on the pyrimidine ring are susceptible to hydrolysis, especially at elevated temperatures or in the presence of nucleophilic species.
-
Underlying Cause: The chlorine atoms are good leaving groups, and water can act as a nucleophile to displace them, reforming the hydroxyl groups.
-
Troubleshooting Steps:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature before quenching. The quenching process should be performed by slowly and carefully pouring the reaction mixture into a large volume of ice-water with vigorous stirring.[5] This dissipates the heat from the exothermic reaction of POCl₃ with water and keeps the temperature low, minimizing hydrolysis.
-
Rapid Extraction: Once quenched, do not let the product sit in the aqueous acidic solution for an extended period. Promptly extract the product into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Neutralizing Wash: Wash the organic layer with a cold, dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid. Follow this with a brine wash to remove excess water.
-
Caption: Recommended work-up procedure for the chlorination reaction.
Question 4: My isolated product is a dark, oily residue instead of a solid. What could be the cause and how can I obtain a solid product?
Answer: Obtaining an oil instead of a solid product often points to the presence of impurities or residual solvent.
-
Underlying Cause:
-
Residual Solvent: Incomplete removal of high-boiling solvents like POCl₃ or DIPEA.
-
Impurities: Formation of side products or degradation products that act as eutectic contaminants, preventing crystallization.
-
-
Troubleshooting Steps:
-
Efficient Solvent Removal: After work-up, ensure the complete removal of the extraction solvent under reduced pressure. For higher boiling point residues like POCl₃, co-evaporation with a solvent like toluene can be effective.
-
Purification by Precipitation/Recrystallization:
-
Precipitation: Dissolve the crude oil in a minimal amount of a good solvent (e.g., isopropyl acetate) and then add a poor solvent (e.g., heptane) dropwise until the solution becomes cloudy.[1] Cool the mixture to induce precipitation of the solid product.
-
Recrystallization: If the product is still oily, recrystallization from a suitable solvent system can be highly effective. A common solvent for similar compounds is glacial acetic acid.[5] Alternatively, a mixture of ethanol and water can be explored.
-
-
C. Purity and Characterization
Question 5: I am observing an impurity with a similar polarity to my product in TLC and HPLC analysis. What could this be and how can I remove it?
Answer: A common impurity is the mono-chlorinated intermediate, where only one of the hydroxyl groups has been replaced by chlorine.
-
Underlying Cause: Incomplete reaction as discussed in Question 1.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: The best approach is to prevent the formation of this impurity by ensuring the chlorination reaction goes to completion (see Question 1).
-
Chromatographic Purification: If the impurity is already present, purification by column chromatography on silica gel is the most effective method for separation. A gradient elution starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the less polar dichlorinated product from the more polar mono-chlorinated impurity.
-
Recrystallization: Careful selection of a recrystallization solvent may allow for selective crystallization of the desired product, leaving the impurity in the mother liquor. This often requires screening of various solvent systems.
-
| Compound | Expected Rf (Heptane:EtOAc 7:3) | Notes |
| 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | High (e.g., 0.6 - 0.8) | Less polar, travels further up the TLC plate. |
| 5-Chloro-7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine | Intermediate (e.g., 0.3 - 0.5) | More polar than the final product. |
| 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | Low (e.g., < 0.1) | Highly polar, remains close to the baseline. |
Question 6: What are the key analytical techniques and expected data for confirming the structure and purity of the final product?
Answer: A combination of spectroscopic and chromatographic methods should be used for full characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be relatively simple. Key signals to look for include those corresponding to the methylthio group (-SCH₃) and any protons on the thiazole ring.
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbon atoms in the molecule and their chemical environment.
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight of the product. Look for the molecular ion peak and the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1).
-
HPLC Analysis: This is the preferred method for determining the purity of the final compound.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.
III. Experimental Protocols
Protocol 1: Chlorination of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 5-10 volumes) followed by N,N-diisopropylethylamine (DIPEA, 1.1 eq).
-
Heating: Heat the reaction mixture to 110°C and maintain for 3-5 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure.
-
Work-up:
-
Slowly pour the residue into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers and wash with cold 1M NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., glacial acetic acid or an isopropyl acetate/heptane mixture) or by column chromatography on silica gel.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and water.
IV. References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. Available from: [Link]
-
Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Available from: [Link]
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Available from:
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Available from: [Link]
-
Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... Available from: [Link]
-
Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Available from:
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available from: [Link]
-
Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. Available from: [Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. Available from: [Link]
-
Synthesis and Properties of Methylthiopyrazolo[3,4‐d]pyrimidine 2′‐Deoxy‐β. Available from: [Link]
-
Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Available from: [Link]
-
Process for the preparation of ticagrelor. Available from:
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available from: [Link]
-
Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Available from: [Link]
-
An Improved Process For The Preparation Of Ticagrelor. Available from: [Link]
-
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. d-nb.info [d-nb.info]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
challenges in scaling up the synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Welcome to the technical support center for the synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate, notably used in the synthesis of Ticagrelor and other pharmacologically active agents. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis, particularly during scale-up.
Introduction: The Critical Nature of the Chlorination Step
The conversion of 2-(methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol to 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is the pivotal step that furnishes the reactive dichloro intermediate. The most common and established method for this transformation is the use of phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[1] While effective, this reaction is fraught with challenges related to safety, reaction control, impurity profiles, and scalability. This guide aims to provide a clear, mechanistically grounded framework for overcoming these obstacles.
Frequently Asked Questions (FAQs)
Reaction & Optimization
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this chlorination are typically traced back to one of four areas: incomplete reaction, product degradation, suboptimal reaction conditions, or mechanical loss during work-up.
-
Incomplete Reaction: The diol starting material has low solubility in many organic solvents. Using POCl₃ as the solvent helps, but efficient conversion requires sufficient thermal energy and time. Early literature methods reported harsh conditions (e.g., 200°C) with very low yields (12%).[2] More modern approaches use milder conditions (80-110°C) in the presence of a tertiary amine base, which significantly improves yield.[2][3] Ensure your reaction is heated adequately and run for a sufficient duration (typically monitored by HPLC or TLC until starting material is consumed).
-
Role of the Amine Base: Tertiary amines, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), act as catalysts.[3][4] They activate the diol substrate and neutralize the HCl generated in situ, preventing side reactions. The choice and amount of base are critical. Ensure you are using an appropriate molar equivalent.
-
Moisture Contamination: POCl₃ reacts violently with water. The presence of moisture in your starting material, solvent, or glassware will consume the reagent, generate HCl and phosphoric acid, and can lead to the formation of hydrolyzed, inactive byproducts. All materials and equipment must be scrupulously dried before use.
Q2: What is the mechanistic role of N,N-dimethylaniline or DIPEA in the chlorination reaction?
A2: The tertiary amine plays a crucial role in the Vilsmeier-Haack type mechanism. It reacts with POCl₃ to form a highly electrophilic chloro-phosphonium intermediate (the Vilsmeier reagent). This reagent is much more reactive than POCl₃ alone. The pyrimidine diol's oxygen atom attacks this intermediate, leading to a phosphorylation/chlorination cascade that replaces the hydroxyl groups with chlorine. The base also acts as an acid scavenger for the HCl produced during the reaction.
Q3: Can I use a different chlorinating agent besides POCl₃?
A3: While POCl₃ is the most common agent, mixtures of POCl₃ and phosphorus pentachloride (PCl₅) are also used and can be more potent chlorinating systems for some heterocyclic substrates.[5][6] The PCl₅ can help to drive the reaction to completion, especially with less reactive substrates.[6] However, this introduces another highly reactive and hazardous solid to the process. For most applications involving this specific diol, POCl₃ with a suitable base is sufficient and more manageable.
Impurities & Side Reactions
Q4: I'm observing a significant impurity with a mass corresponding to a monochloro species. How can I prevent this?
A4: The formation of 5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine is a classic sign of incomplete reaction. To minimize this, consider the following:
-
Reaction Time & Temperature: Increase the reaction time or modestly increase the temperature to ensure the reaction goes to completion. Monitor closely with in-process controls (e.g., HPLC).
-
Stoichiometry of POCl₃: While often used in excess as a solvent, on a large scale, more controlled, solvent-free methods are preferred.[7] Ensure at least two molar equivalents of POCl₃ are available for the chlorination itself. A common molar ratio of substrate to POCl₃ is between 1:3 and 1:4.[3]
-
Mixing: On a larger scale, poor mixing can create "hot spots" and regions where the diol starting material is not in sufficient contact with the chlorinating agent. Ensure your reactor is equipped with adequate agitation.
Q5: My final product is a dark, tarry material instead of the expected brown solid. What happened?
A5: Dark coloration and tar formation are usually indicative of thermal decomposition or side reactions at elevated temperatures.
-
Excessive Temperature: While heat is required, temperatures that are too high or prolonged heating times can cause polymerization and degradation of the electron-rich heterocyclic system. Stick to the validated temperature range (typically 100-120°C).[3]
-
Catalyst Interaction: Certain tertiary amines can undergo side reactions with POCl₃ at high temperatures.[8] N,N-dimethylaniline, for instance, can be susceptible to electrophilic attack on the aromatic ring if conditions are not well-controlled.
Below is a diagram illustrating the desired reaction pathway versus common side reactions.
Caption: Desired reaction vs. common side reactions.
Work-up & Purification
Q6: The quenching of excess POCl₃ is highly exothermic and difficult to control on a large scale. What are the best practices for a safe quench?
A6: This is the most hazardous step of the process and a major challenge in scale-up.[1][7] The violent, exothermic reaction of POCl₃ with water must be managed carefully.
-
Reverse Quench: The safest method is a "reverse quench," where the reaction mixture is added slowly and in a controlled manner to a large volume of agitated ice/water. Never add water directly to the reaction vessel containing excess POCl₃.
-
Temperature Control: Use a jacketed reactor for the quench vessel and maintain a low temperature (e.g., 0-10°C) throughout the addition.
-
Adequate Headspace & Venting: The quench generates a large amount of HCl gas. The quench vessel must have sufficient headspace and be properly vented to a scrubber system to neutralize the acidic fumes.
-
Solvent-Free Methods: To mitigate this issue, consider developing a process that uses a stoichiometric amount of POCl₃ rather than a large excess, which simplifies the work-up significantly.[7]
Q7: My product precipitates during the aqueous work-up, but it's oily and difficult to filter. How can I improve the isolation?
A7: Oiling out is common when a product has limited solubility and a melting point near the processing temperature.
-
Solvent Addition: After quenching, the product is typically extracted with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[3] This keeps the product dissolved.
-
Precipitation/Crystallization: After extraction and washing of the organic layer (e.g., with brine), the product can be isolated. One reported method is precipitation from an isopropyl acetate-heptane solvent system, which yields a filterable solid.[2]
-
Control of pH: During the work-up, the pH of the aqueous layer should be carefully controlled. It is often adjusted to be neutral or slightly basic to ensure the removal of acidic phosphorus byproducts.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low Conversion (High SM) | 1. Insufficient heating or reaction time. | Increase reflux time and monitor by HPLC/TLC. Ensure internal temperature reaches the target (100-120°C). |
| 2. Inactive POCl₃ (hydrolyzed). | Use a fresh, unopened bottle of POCl₃. Ensure all glassware and starting materials are anhydrous. | |
| 3. Insufficient amount of amine catalyst. | Verify the molar equivalents of the amine base (e.g., DIPEA) are correct. | |
| Multiple Impurity Peaks | 1. Presence of moisture in the reaction. | Rigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Reaction temperature too high. | Lower the reaction temperature. Ensure the heating mantle/oil bath is accurately controlled. | |
| Difficult/Slow Filtration | 1. Product oiled out during quench. | After quenching, extract the product into an organic solvent (e.g., DCM) before attempting isolation by precipitation/crystallization. |
| 2. Very fine, amorphous particles. | Optimize the crystallization/precipitation step. Try different anti-solvents or a slower cooling rate to encourage larger crystal growth. | |
| Uncontrollable Exotherm | 1. Quenching water into the reactor. | NEVER add water to POCl₃. Always perform a reverse quench (add reaction mixture to ice-water). |
| During Quench | 2. Addition rate is too fast. | Add the reaction mixture to the ice-water very slowly with vigorous stirring and external cooling to maintain a low temperature. |
Detailed Experimental Protocol (Lab Scale)
This protocol is adapted from literature procedures that demonstrate high yield and purity.[2]
Reagents & Equipment:
-
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Equipment for aqueous work-up and extraction
-
Isopropyl acetate and heptane for precipitation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 2-(methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (approx. 4-5 molar eq).
-
Addition of Base: To the stirred suspension, add N,N-diisopropylethylamine (1.1-1.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling & Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (use a scrubber to trap POCl₃ vapors).
-
Work-up (Quench): Slowly and carefully add the concentrated reaction residue to a vigorously stirred beaker of ice-water (a reverse quench). Maintain the temperature of the ice-water below 10°C during the addition.
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in a minimal amount of hot isopropyl acetate. Add heptane as an anti-solvent until turbidity is observed. Allow to cool to room temperature, then cool further in an ice bath to complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine as a brown solid.
Scale-Up Workflow and Decision Points
The following diagram outlines the critical workflow for scaling up this synthesis, highlighting key decision points for process safety and optimization.
Caption: Key workflow and decision points for scale-up.
References
-
Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721. Available from: [Link]
-
Abdelrehim, E. M., & El-Sayed, D. S. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC Chemistry, 16(1), 16. Available from: [Link]
-
Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6567. Available from: [Link]
-
Jana, G. K. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 49-54. Available from: [Link]
- Google Patents. (CN101885741A). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (CN107286016A). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Zhu, S., et al. (2010). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1667-1670. Available from: [Link]
-
Gomha, S. M., et al. (2018). Microwave-assisted synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 8(62), 35595-35601. Available from: [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available from: [Link]
-
Meth-Cohn, O., & Narine, B. (1980). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available from: [Link]
-
Krackov, M. H. (1964). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Iowa State University. Available from: [Link]
-
Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112762. Available from: [Link]
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Journal of Organic and Pharmaceutical Chemistry, 18(3), 4-15. Available from: [Link]
-
Yee, N. K. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development, 17(1), 110-117. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazolo[4,5-d]pyrimidines
Welcome to the technical support center for the analysis of substituted thiazolo[4,5-d]pyrimidines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important heterocyclic scaffold. Thiazolo[4,5-d]pyrimidines are recognized as crucial purine isosteres, where the nitrogen at position 7 is replaced by a sulfur atom, leading to a wide array of pharmacological activities.[1] However, the dense arrangement of heteroatoms, potential for tautomerism, and complex substituent effects often lead to crowded and challenging NMR spectra.
This document provides practical, in-depth guidance in a question-and-answer format, moving from foundational questions to advanced troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core thiazolo[4,5-d]pyrimidine scaffold?
Answer: The chemical shifts for the core protons and carbons are highly influenced by the substitution pattern and the solvent used. However, based on reported data for various derivatives, we can establish some general ranges. The core scaffold has only two protons, typically designated H-5 and H-7 (or H-2 and H-7 depending on the isomeric system, here we refer to the [4,5-d] system).
Table 1: Typical NMR Chemical Shift Ranges for the Thiazolo[4,5-d]pyrimidine Core
| Position | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| H-2 | ¹H | ~8.5 - 9.5 | Highly dependent on substituents. Often a singlet. |
| H-7 | ¹H | ~7.5 - 8.5 | Can be influenced by neighboring substituents and N-H tautomerism. |
| C-2 | ¹³C | ~150 - 160 | |
| C-4a | ¹³C | ~160 - 170 | Quaternary carbon at the ring junction. |
| C-5 | ¹³C | ~110 - 130 | Chemical shift is very sensitive to the substituent at this position. |
| C-7 | ¹³C | ~155 - 165 | |
| C-7a | ¹³C | ~165 - 175 | Quaternary carbon at the ring junction. |
Note: These are approximate ranges compiled from various sources and can shift significantly based on electron-donating or -withdrawing groups and solvent choice.[2][3]
Q2: My NH proton signal is very broad or completely invisible. Why does this happen and what can I do?
Answer: This is a very common issue with nitrogen-containing heterocycles. There are several reasons for this phenomenon:
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and possesses a quadrupole moment. This allows for rapid relaxation, which can broaden the signals of directly attached protons (N-H).
-
Chemical Exchange: The NH proton can undergo chemical exchange with trace amounts of water in the NMR solvent (even in deuterated solvents) or with other exchangeable protons in the molecule.[4] If the rate of this exchange is on the NMR timescale, the signal becomes broad. In some cases, the signal can be broadened into the baseline, making it seem invisible.[2]
-
Solvent Effects: In protic solvents like methanol-d₄ or D₂O, the NH proton will rapidly exchange with the solvent's deuterium, causing the signal to disappear entirely. In aprotic solvents like DMSO-d₆, this exchange is slowed, and NH protons are more likely to be observed as sharper signals.[5]
Solutions:
-
Use a Dry Aprotic Solvent: The best choice is typically anhydrous DMSO-d₆. It is a hydrogen bond acceptor, which slows down intermolecular proton exchange and often results in sharper NH signals.[2]
-
Low Temperature NMR: Cooling the sample can slow the rate of chemical exchange, often resulting in a significantly sharper NH signal.
-
¹H-¹⁵N HMBC: If direct observation is difficult, a long-range ¹H-¹⁵N HMBC experiment can definitively prove the existence of the NH group by showing a correlation from the proton to the nitrogen atom.[6]
Troubleshooting Guide: Navigating Complex Spectra
This section addresses specific, complex issues you may encounter during your analysis.
Problem 1: My aromatic and substituent regions are crowded and overlapping. How can I confidently assign all proton signals?
-
Probable Cause: The limited chemical shift dispersion in the ¹H NMR spectrum, especially with multiple aromatic substituents, leads to significant signal overlap. Simple 1D NMR is insufficient for unambiguous assignment.
-
Solution: A Systematic 2D NMR Approach. A combination of 2D experiments is essential for resolving and assigning these signals. This workflow provides a self-validating system for accurate assignments.
Caption: Systematic workflow for proton assignment using 2D NMR.
-
Start with ¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] This allows you to map out entire "spin systems." For example, you can trace the connections from an ortho-proton to a meta-proton to a para-proton on a phenyl ring substituent.
-
Utilize ¹H-¹H NOESY/ROESY: This is the critical step for connecting disconnected spin systems. The Nuclear Overhauser Effect (NOE) arises between protons that are close in space (< 5 Å), regardless of whether they are bonded.[8] By observing a cross-peak between a known proton on the thiazolo[4,5-d]pyrimidine core (e.g., H-7) and a proton on a substituent (e.g., an ortho-proton of a phenyl ring), you can definitively place that substituent at that position.[6][9]
Problem 2: How do I confirm the regiochemistry of a substituent? For example, is my methyl group at C-5 or C-7?
-
Probable Cause: Synthesis of fused heterocycles can often lead to isomeric products. Relying on ¹H NMR alone can be misleading, as the chemical shift differences between isomers can be subtle.
-
Solution: Long-Range Heteronuclear Correlations (HMBC). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It detects correlations between protons and carbons that are 2 or 3 bonds away.[7][10]
-
Identify the Methyl Protons: Locate the singlet signal for the methyl group in the ¹H spectrum (typically ~2.3-2.5 ppm).[3]
-
Run an HMBC Experiment: Look for correlations from the methyl protons to the carbons of the heterocyclic core.
-
Analyze the Correlations:
-
If the methyl is at C-5: You should observe a strong correlation from the methyl protons to C-5 (a ²J coupling) and weaker correlations to the adjacent quaternary carbon C-4a and potentially C-7a (³J couplings).
-
If the methyl is at C-7: You should observe a strong correlation to C-7 (²J) and weaker correlations to the adjacent quaternary carbons C-7a and potentially C-4a (³J).
-
The presence or absence of these key correlations provides definitive proof of the substituent's location. This principle can be extended to any substituent with protons.
Caption: Key HMBC (blue dashed) and NOESY (red dotted) correlations.
Experimental Protocols
Protocol 1: Acquiring a High-Quality 2D HMBC Spectrum
This protocol is crucial for establishing long-range C-H connectivity.
-
Sample Preparation: Prepare a concentrated sample (10-20 mg) in 0.5-0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the ¹H and ¹³C channels on the NMR probe.
-
Perform shimming to optimize magnetic field homogeneity.
-
Acquire standard ¹H and ¹³C{¹H} spectra to determine spectral widths and pulse widths.
-
-
HMBC Experiment Parameters:
-
Pulse Sequence: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Gradient selection is critical for artifact suppression.
-
Spectral Width (F2 - ¹H): Set the spectral width to cover all proton signals.
-
Spectral Width (F1 - ¹³C): Set the spectral width to cover all carbon signals (e.g., 0 to 200 ppm).
-
Long-Range Coupling Delay (D6 on Bruker): This is the most critical parameter. It is optimized for a specific long-range coupling constant (ⁿJCH). A typical starting value is 62.5 ms, which is optimized for a coupling of 8 Hz. This value can be adjusted to enhance correlations for smaller or larger couplings.
-
Number of Scans (NS): Depending on concentration, set NS to 4, 8, or 16 per increment.
-
Number of Increments (F1): Use at least 256 increments in the indirect dimension for adequate resolution.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum carefully.
-
Calibrate the axes using the known solvent residual peak or an internal standard like TMS.[11]
-
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Thiazolo[5,4-d]pyrimidine | C5H3N3S. (n.d.). PubChem. [Link]
-
¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]
-
Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. (n.d.). AWS. [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (2022). ResearchGate. [Link]
-
Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. (n.d.). Organic Chemistry. [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (n.d.). Oriental Journal of Chemistry. [Link]
-
Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. (2006). ResearchGate. [Link]
-
Structure determination by NOESY spectroscopy. (n.d.). ResearchGate. [Link]
-
Solvent Effects on Nitrogen Chemical Shifts. (2020). ResearchGate. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2020). PubMed Central. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. (n.d.). ResearchGate. [Link]
-
¹H and ¹³C NMR Study of 5-substituted-4- (arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 6-aryl-3-(D-gluco- pentitol-1-yl)-7H-1,2,4-triazolo[3,4-b][2][6][12]thiadiazines. (n.d.). PubMed. [Link]
-
Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. (2013, July 8). YouTube. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PubMed Central. [Link]
-
Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. (2022). DergiPark. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. (2021, July 12). Nanalysis. [Link]
-
Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (n.d.). ResearchGate. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]
-
Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (n.d.). Taylor & Francis. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
-
The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). PubMed. [Link]
-
Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting... (n.d.). ResearchGate. [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 3. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. m.youtube.com [m.youtube.com]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. qeios-uploads.s3.eu-west-1.amazonaws.com [qeios-uploads.s3.eu-west-1.amazonaws.com]
- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 12. Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Adenosine Receptor Antagonists: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of purinergic signaling, the selection of a suitable adenosine receptor antagonist is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive, in-depth comparative analysis of adenosine receptor antagonists, moving beyond a simple catalog of compounds to deliver field-proven insights and the experimental rationale necessary for informed decision-making.
The Adenosine Signaling System: A Primer
Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes, acting as a crucial signaling molecule in response to metabolic stress and inflammation.[1] Its effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are distributed throughout the body and couple to different G proteins to elicit distinct downstream effects.[3]
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[3]
The diverse physiological roles of these receptors have made them attractive therapeutic targets for a wide range of conditions, including neurodegenerative diseases, inflammatory disorders, cancer, and cardiovascular diseases.[4][5] Adenosine receptor antagonists, by blocking the effects of endogenous adenosine, offer a powerful means to modulate these pathways.
The Antagonist Landscape: A Comparative Overview
The field of adenosine receptor antagonists has evolved from non-selective xanthine derivatives, such as caffeine and theophylline, to a diverse array of highly potent and selective compounds.[6] The choice of antagonist depends critically on the specific research question and the desired receptor subtype selectivity.
Non-Selective Antagonists
The prototypical adenosine receptor antagonists are the methylxanthines, caffeine and theophylline. While widely used as research tools and in clinical practice, their lack of selectivity limits their utility in dissecting the roles of individual receptor subtypes.[6]
Selective A1 Receptor Antagonists
A1 receptor antagonists have been investigated for their potential in treating conditions such as heart failure and renal dysfunction.[6][7] By blocking the inhibitory effects of adenosine in the kidneys, these antagonists can promote diuresis and improve renal function.[8]
Table 1: Comparative Performance of Selective A1 Adenosine Receptor Antagonists
| Antagonist | Chemical Class | Human A1 Ki (nM) | Selectivity vs. A2A | Key Features |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Xanthine | 0.47 - 2.1 | ~740-fold | Highly potent and selective for A1. Widely used as a research tool.[6] |
| XAC (Xanthine Amine Congener) | Xanthine | ~1.3 | High | Potent A1 antagonist with demonstrated in vivo efficacy.[3] |
| N-0861 | Non-xanthine | - | Selective for A1 | A selective non-xanthine A1 antagonist. |
Selective A2A Receptor Antagonists
The A2A receptor has garnered significant attention as a therapeutic target, particularly in the context of Parkinson's disease and cancer immunotherapy.[9][10] In the basal ganglia, A2A receptors are co-localized with dopamine D2 receptors, and their antagonism can potentiate dopaminergic signaling.[11] In the tumor microenvironment, high levels of adenosine suppress anti-tumor immunity via A2A receptor activation, and antagonists can reverse this immunosuppression.[1]
Table 2: Comparative Performance of Selective A2A Adenosine Receptor Antagonists
| Antagonist | Chemical Class | Human A2A Ki (nM) | Selectivity vs. A1 | Key Features & Clinical Status |
| Istradefylline (KW-6002) | Xanthine | 2.6 - 23.0 | ~71-fold | Approved as an adjunctive treatment for Parkinson's disease.[9][12] |
| SCH-58261 | Pyrazolotriazolopyrimidine | 0.5 - 1.2 | ~50 to 1000-fold | Potent and highly selective A2A antagonist; widely used in preclinical research.[9] |
| ZM 241385 | Triazolo-triazine | 0.2 - 2.0 | ~1000-fold | Highly potent and selective A2A antagonist. |
| Preladenant | Pyrimidine | 1.1 | >500-fold | Investigated in clinical trials for Parkinson's disease. |
| Taminadenant | - | - | - | Well-tolerated in Phase I/Ib trials for advanced solid tumors.[1] |
| Inupadenant (EOS-850) | - | - | - | Showed good tolerability and initial signs of anti-tumor activity in a Phase 1 trial.[1] |
Selective A2B Receptor Antagonists
A2B receptors are typically activated by higher concentrations of adenosine and are implicated in inflammatory conditions such as asthma and in cancer.[5][13] Antagonism of A2B receptors can inhibit airway inflammation and may enhance anti-tumor immune responses.[5][13]
Table 3: Comparative Performance of Selective A2B Adenosine Receptor Antagonists
| Antagonist | Chemical Class | Human A2B Ki (nM) | Selectivity | Key Features |
| PSB 603 | Xanthine derivative | 5.5 - 52 | High | Potent and selective A2B antagonist. |
| MRS 1754 | N-benzo[g]quinazoline-2,4-dione | 2.3 - 34 | High | Selective A2B antagonist. |
| PSB-21500 | 8-p-sulfophenylxanthine | 10.6 | >38-fold vs A1, >100-fold vs A2A/A3 | Irreversible A2B antagonist, useful as a research tool.[14] |
| ISAM-R56A | Non-xanthine | Low nM | High | Potent A2B antagonist that rescues T and NK cell proliferation.[13] |
Selective A3 Receptor Antagonists
The A3 receptor is involved in inflammation and cancer, and its antagonists are being explored for their therapeutic potential in these areas.[15] However, significant species differences in the pharmacology of A3 receptor ligands present a challenge in drug development.[16]
Table 4: Comparative Performance of Selective A3 Adenosine Receptor Antagonists
| Antagonist | Chemical Class | Human A3 Ki (nM) | Selectivity | Key Features |
| MRS 1220 | Triazoloquinazoline | 0.65 | High (human) | Highly potent human A3 antagonist, but not selective in rats. |
| MRE 3008F20 | Di-hydropyridine | 0.47 | >2500-fold vs A1/A2A | Potent and selective A3 antagonist. |
| PSB-11 | Flavonoid derivative | 1.9 | High | Selective non-xanthine A3 antagonist. |
| VUF 5574 | Triazolopyrimidine | 0.9 | High | Potent and selective A3 antagonist. |
Experimental Validation: Protocols for Antagonist Characterization
The objective comparison of adenosine receptor antagonists relies on robust and reproducible experimental data. The following sections provide detailed methodologies for two key assays used in their characterization.
Radioligand Binding Assay: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its receptor.[4] This is achieved by measuring the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Culture cells expressing the adenosine receptor subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A). The concentration should be close to the Kd of the radioligand for the receptor.
-
Add increasing concentrations of the unlabeled antagonist to be tested.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., NECA) to a set of wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring cAMP Modulation
Functional assays are essential to determine whether a ligand acts as an antagonist, agonist, or inverse agonist. For A2A and A2B receptors, which couple to Gs, antagonism is measured by the ability of a compound to block agonist-induced cAMP production. For A1 and A3 receptors, which couple to Gi, antagonism is measured by the ability to reverse agonist-induced inhibition of cAMP production.
-
Cell Culture and Plating:
-
Culture cells expressing the A2A or A2B receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Setup:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of the test antagonist to the wells and incubate for a defined period.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a suitable agonist (e.g., NECA or CGS 21680 for A2A) to stimulate cAMP production. The agonist concentration should be at or near its EC80 to ensure a robust signal.
-
Incubate for a specific time to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production).
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental workflows, the following diagrams illustrate the key concepts.
Adenosine Receptor Signaling Pathways
Caption: Adenosine receptor signaling pathways.
Radioligand Binding Assay Workflow
Caption: Radioligand binding assay workflow.
cAMP Functional Assay Workflow
Caption: cAMP functional assay workflow.
Conclusion: Navigating the Future of Adenosine Receptor Antagonism
The field of adenosine receptor antagonists is a dynamic and promising area of research and drug development. The availability of increasingly potent and selective antagonists has enabled a more nuanced understanding of the roles of each receptor subtype in health and disease. For researchers, a thorough understanding of the comparative performance of these antagonists, grounded in robust experimental data, is paramount. This guide has provided a framework for this understanding, from the fundamental principles of adenosine signaling to the practicalities of experimental validation. As new antagonists continue to emerge, the principles and methodologies outlined here will remain essential for their effective evaluation and application in the quest for novel therapeutics.
References
-
Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. (URL: [Link])
-
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Adenosine receptor antagonist – Knowledge and References. Taylor & Francis. (URL: [Link])
-
Binding affinity of agonists and antagonists of adenosine receptors (Ki...). ResearchGate. (URL: [Link])
-
Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002. Frontiers in Neuroscience. (URL: [Link])
-
Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])
-
A2B adenosine receptors in immunity and inflammation. Purinergic Signalling. (URL: [Link])
-
A3-adenosine receptors: design of selective ligands and therapeutic prospects. Medicinal Research Reviews. (URL: [Link])
-
Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Purinergic Signalling. (URL: [Link])
-
Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Molecular Pharmacology. (URL: [Link])
-
Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Pharmaceuticals. (URL: [Link])
-
Adenosine A2A Receptor Functional HEK293 Cell Line. BPS Bioscience. (URL: [Link])
-
Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. (URL: [Link])
-
Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])
-
A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects. The Journal of Pharmacology and Experimental Therapeutics. (URL: [Link])
-
Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. American Journal of Cancer Research. (URL: [Link])
-
A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews. (URL: [Link])
-
Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. International Journal of Molecular Sciences. (URL: [Link])
-
A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Cellular Neuroscience. (URL: [Link])
-
Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System. International Journal of Molecular Sciences. (URL: [Link])
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. (URL: [Link])
-
Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Communications Chemistry. (URL: [Link])
-
ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Pharmacology & Therapeutics. (URL: [Link])
-
Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences. (URL: [Link])
-
A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer. (URL: [Link])
-
Adenosine A1 receptor antagonists in clinical research and development. Expert Opinion on Investigational Drugs. (URL: [Link])
-
Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure-activity profile. Purinergic Signalling. (URL: [Link])
-
Antagonists of the Human A(2A) Adenosine Receptor. 4. Design, Synthesis, and Preclinical Evaluation of 7-Aryltriazolo[4,5-d]pyrimidines. Journal of Medicinal Chemistry. (URL: [Link])
-
Adenosine A2A Receptor Assay. Innoprot. (URL: [Link])
-
Adenosine A2A Receptor Antagonists and Parkinson's Disease. Journal of Medicinal Chemistry. (URL: [Link])
-
Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Adenosine receptors and asthma. Handbook of Experimental Pharmacology. (URL: [Link])
-
Insights from Clinical Trials on A 2A Adenosine Receptor Antagonists for Cancer Treatment. ResearchGate. (URL: [Link])
-
Irreversible Antagonists for the Adenosine A2B Receptor. International Journal of Molecular Sciences. (URL: [Link])
-
Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. ResearchGate. (URL: [Link])
-
Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. (URL: [Link])
-
Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion. Blood. (URL: [Link])
-
Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression. Journal of Medicinal Chemistry. (URL: [Link])
-
Radioligand Binding Assays for Adenosine Receptors. Methods in Molecular Biology. (URL: [Link])
-
Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Square. (URL: [Link])
-
Adenosine Assay Kit. Cell Biolabs, Inc.. (URL: [Link])
-
Functional selectivity of adenosine A1 receptor ligands?. British Journal of Pharmacology. (URL: [Link])
-
Data Sheet. BPS Bioscience. (URL: [Link])
-
Attenuation of Chronic Pulmonary Inflammation in A2B Adenosine Receptor Knockout Mice. The American Journal of Pathology. (URL: [Link])
-
Adenosine A2B receptors: a novel therapeutic target in asthma?. Trends in Pharmacological Sciences. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 9. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Irreversible Antagonists for the Adenosine A2B Receptor | MDPI [mdpi.com]
- 15. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Thiazolo[4,5-d]pyrimidines: A Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloro-2-(methylthio) analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analogs, with a primary focus on their potential as anticancer agents. By synthesizing data from various studies on related analogs, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic agents.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine core is a key starting point for the development of various potent biological inhibitors. The inherent reactivity of the chloro groups at the C5 and C7 positions allows for diverse chemical modifications, making this scaffold a versatile template for library synthesis. The 2-methylthio group also serves as a handle for further functionalization, although its direct contribution to activity is less documented than substitutions at other positions.
Synthesis Strategy: Building the Core and Its Analogs
The synthesis of the 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine scaffold and its subsequent analogs generally follows a multi-step pathway, commencing with the construction of the core thiazolo[4,5-d]pyrimidine ring system.
Experimental Protocol: Synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Step 1: Synthesis of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
A plausible initial step, based on analogous syntheses, involves the cyclization of a suitable aminothiazole precursor. While a direct synthesis for 2-(methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is not explicitly detailed in the reviewed literature, a general approach would involve the reaction of a 4-amino-2-(methylthio)thiazole-5-carboxamide with a C1 source like formic acid or a derivative, followed by cyclization.
Step 2: Chlorination of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
The diol intermediate is then subjected to chlorination to yield the desired 5,7-dichloro scaffold. A robust and widely used method for this transformation is treatment with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2]
-
Reagents and Conditions:
-
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Reflux, 2-4 hours
-
-
Procedure:
-
To a flask containing 2-(methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol, add an excess of phosphorus oxychloride.
-
Carefully add phosphorus pentachloride portion-wise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried to afford the crude 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Step 3: Nucleophilic Substitution at C5 and C7 Positions
The chloro groups at the C5 and C7 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. This is the key step for generating a library of analogs for SAR studies.
-
General Procedure for Amination:
-
Dissolve 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (primary or secondary) and a base (e.g., triethylamine or diisopropylethylamine).
-
Heat the reaction mixture to reflux or stir at an elevated temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and either collect the precipitated product by filtration or perform an aqueous workup followed by extraction and purification by column chromatography.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazolo[4,5-d]pyrimidine analogs is highly dependent on the nature and position of the substituents on the core scaffold. The following sections dissect the SAR at key positions based on data from related compounds.
The Critical Role of Substituents at the C7 Position
The C7 position is a crucial determinant of the anticancer activity of thiazolo[4,5-d]pyrimidine derivatives.
-
Halogenation: The introduction of a chlorine atom at the C7 position has been shown to significantly enhance antiproliferative activity compared to a 7-oxo derivative.[1] This suggests that the chloro group may act as a leaving group for covalent bond formation with a biological target or contribute to favorable hydrophobic interactions within the binding pocket.
-
Amination: Replacement of the C7-chloro group with various amino moieties has been a successful strategy in developing potent inhibitors. Studies on 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors have demonstrated that the nature of the amine substituent is critical for activity.[3] Generally, substituted anilines and other aromatic amines are well-tolerated and can form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases.
Modulating Activity through Substitutions at the C5 Position
The C5 position offers another avenue for optimizing the pharmacological profile of these analogs.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the C5 position has been reported to improve the bioavailability and anticancer activity of thiazolo[4,5-d]pyrimidines.[1][4] The high lipophilicity and metabolic stability of the CF₃ group are likely contributing factors.
-
Aromatic and Heteroaromatic Groups: While direct data on C5-substituted 5,7-dichloro analogs is scarce, studies on related scaffolds suggest that small aromatic or heteroaromatic rings can be accommodated at this position and may influence target selectivity.
The Influence of the 2-(Methylthio) Group and Its Modifications
The 2-methylthio group is a common feature in many biologically active purine analogs. While its direct SAR is less explored in the context of 5,7-dichloro-thiazolo[4,5-d]pyrimidines, some inferences can be drawn.
-
Comparison with 2-Thioxo and 2-Amino Analogs: The 2-methylthio group offers a different electronic and steric profile compared to a 2-thioxo or a 2-amino group. The sulfur atom can participate in different types of interactions within a protein binding site. The methyl group provides a small lipophilic region.
-
Potential for Further Modification: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to a change in biological activity.
Comparative Performance and Experimental Data
While a comprehensive dataset for a series of 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analogs is not available in the public domain, the following table summarizes the anticancer activity of some representative thiazolo[4,5-d]pyrimidine derivatives from the literature to illustrate the SAR principles discussed.
| Compound ID | 2-Substituent | 5-Substituent | 7-Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| I | -Thioxo | -CF₃ | -Cl | MGC-803 | ~5 | [5] |
| II | -Thioxo | -CF₃ | -NH-Aryl | HGC-27 | ~5 | [5] |
| III | -Amino | -H | -NH-Aryl | EGFR-overexpressing cells | Potent Inhibition | [3] |
| IV | -Thioxo | -Aryl | -Cl | Various | Moderate Activity | [6] |
Note: This table is a compilation of data from different studies on various thiazolo[4,5-d]pyrimidine scaffolds and is intended to be illustrative of general SAR trends.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Several studies suggest that thiazolo[4,5-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][7]
Caption: Inhibition of EGFR signaling by thiazolo[4,5-d]pyrimidine analogs.
The thiazolo[4,5-d]pyrimidine core acts as a scaffold that mimics the purine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of EGFR and other kinases. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cancer cell growth.
Key Experimental Workflows
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[4,5-d]pyrimidine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
EGFR Kinase Assay
An in vitro kinase assay is essential to confirm the direct inhibitory effect of the analogs on the enzymatic activity of EGFR.[8]
-
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human EGFR enzyme, and the thiazolo[4,5-d]pyrimidine analog at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP and a specific peptide substrate for EGFR.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA) that detects the phosphorylated peptide.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data, primarily from related analogs, underscores the importance of substitutions at the C5 and C7 positions. Specifically, a chloro group at C7 and an electron-withdrawing group at C5 appear to be favorable for enhanced activity. The role of the 2-methylthio group warrants further investigation to fully elucidate its contribution to the SAR.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5,7-disubstituted-2-(methylthio)thiazolo[4,5-d]pyrimidine analogs. This will provide a more precise understanding of the SAR and enable the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action of the most active compounds will be crucial for their further development as clinical candidates.
References
-
Bęczkowska, I., & Wagner, E. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
Bęczkowska, I., & Wagner, E. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 21(10), 3027-3034. [Link]
-
Catarzi, D., Varano, F., & Colotta, V. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4169. [Link]
-
Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(63), 39635-39641. [Link]
-
Bęczkowska, I., & Wagner, E. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 21(10), 3027-3034. [Link]
-
Bęczkowska, I., & Wagner, E. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
Smaill, J. B., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2353-2357. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
-
Methods EGFR Biochemical Assays. (n.d.). [Protocol for continuous-read kinase assays]. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 893693. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
A Researcher's Guide to Evaluating the Cross-Reactivity of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. While specific experimental data on this molecule is not yet widespread, this document outlines the essential experimental strategies and theoretical considerations for characterizing its enzymatic interactions. We will delve into the causality behind experimental choices, present standardized protocols, and offer a template for data interpretation, empowering researchers to conduct a thorough and self-validating investigation of off-target effects.
The Thiazolo[4,5-d]pyrimidine Scaffold: A Double-Edged Sword of Potency and Potential Cross-Reactivity
The thiazolo[4,5-d]pyrimidine core is a recognized pharmacophore present in a variety of bioactive molecules, including those with anticancer and anti-inflammatory properties.[1][2] This scaffold, as a purine analog, often targets ATP-binding sites within enzymes, particularly protein kinases.[1] While this can lead to potent inhibition of the desired target, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.
Undesired enzymatic interactions can lead to a range of adverse effects, compromising the therapeutic window of a drug candidate. Therefore, a rigorous evaluation of the selectivity of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is not merely a supplementary exercise but a critical step in its preclinical development.
Experimental Strategies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. Combining in vitro biochemical assays with cell-based methods provides a more complete picture of how 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is likely to behave in a complex biological system.
Initial Broad-Spectrum Screening: Kinome Profiling
The most effective initial step is to screen the compound against a large panel of kinases. This provides a broad overview of its selectivity profile and identifies potential off-target interactions early in the discovery process.[3]
Experimental Rationale: Kinome profiling services utilize standardized biochemical assays to measure the inhibitory activity of a compound against hundreds of purified kinases.[3] This is typically done at a fixed concentration of the compound and ATP, often near the Km value for each kinase to provide a sensitive measure of inhibition.[4]
Protocol 1: In Vitro Kinome Profiling
-
Compound Preparation: Prepare a stock solution of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, dispense the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at a standard screening concentration (e.g., 1 µM or 10 µM). Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the extent of substrate phosphorylation.[5]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the control wells.
Data Interpretation: The results are often visualized using a "waterfall plot" or a "kinome tree map" to highlight the most potently inhibited kinases.[6] A highly selective compound will show significant inhibition of only one or a few kinases, while a non-selective compound will inhibit a large number of kinases.
Table 1: Hypothetical Kinome Profiling Data for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (1 µM)
| Kinase Target | Percent Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase X | 78% |
| Off-Target Kinase Y | 62% |
| ... (other kinases) | < 50% |
dot
Caption: Workflow for in vitro kinome profiling.
Validating Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm that a compound binds to its intended target within intact cells.[7][8]
Experimental Rationale: CETSA® is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[9] By heating cell lysates to various temperatures, one can determine the melting point of a target protein in the presence and absence of the test compound. A shift in the melting curve indicates target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line and treat with either the vehicle (e.g., DMSO) or varying concentrations of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures in a PCR machine.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.[7]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of the compound indicates stabilization and therefore binding.
Table 2: Hypothetical CETSA® Data for Target Kinase A
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |
| 45 | 100 | 100 |
| 50 | 85 | 98 |
| 55 | 50 | 82 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparing 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine with a Known Kinase Inhibitor
To put the cross-reactivity profile of our compound into perspective, it is instructive to compare it with a well-characterized kinase inhibitor. For this hypothetical example, we will use "Inhibitor X," a known multi-kinase inhibitor.
Table 3: Comparative Selectivity Profile
| Feature | 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (Hypothetical) | Inhibitor X (Known Multi-Kinase Inhibitor) |
| Primary Target | Target Kinase A | Kinase B |
| Number of Off-Targets (>50% inhibition at 1 µM) | 2 | 15 |
| Selectivity Score * | 0.1 | 0.5 |
| Cellular Target Engagement (CETSA®) | Confirmed for Target Kinase A | Confirmed for Kinase B and several off-targets |
*Selectivity Score can be calculated using various metrics, such as the Gini coefficient or selectivity entropy, where a lower score indicates higher selectivity.[10]
This comparative analysis provides a clear, objective assessment of the compound's performance relative to an established benchmark.
Conclusion and Future Directions
The evaluation of cross-reactivity is a critical component of preclinical drug development. For 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a systematic approach beginning with broad kinome profiling followed by cellular target engagement validation with CETSA® is recommended. The hypothetical data presented herein illustrates how a favorable selectivity profile would appear in comparison to a less selective compound.
Should initial screens reveal significant off-target activity, further investigation into the structure-activity relationships (SAR) would be warranted to rationally design more selective analogs. Ultimately, a thorough understanding of the on- and off-target interactions of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine will be instrumental in determining its potential as a safe and effective therapeutic agent.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (2011). PubMed. Retrieved January 27, 2026, from [Link]
-
Kinome Profiling. (2024, October 19). Oncolines B.V. Retrieved January 27, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 27, 2026, from [Link]
-
Thiazolo[5,4-d]pyrimidine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. (2009). PubMed. Retrieved January 27, 2026, from [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2019). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 27, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 27, 2026, from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 27, 2026, from [Link]
-
Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Europe PMC. Retrieved January 27, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved January 27, 2026, from [Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. books.rsc.org [books.rsc.org]
- 7. news-medical.net [news-medical.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
A Comparative Benchmarking Guide: 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in the Landscape of Modern Anticancer Therapeutics
Introduction
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The thiazolo[4,5-d]pyrimidine scaffold, a purine analogue, has garnered significant attention for its potential as a versatile core in the design of new therapeutic agents, particularly in oncology.[1] This guide provides a comprehensive benchmarking analysis of a specific derivative, 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine , against established anticancer drugs.
While specific preclinical data for this exact molecule is not yet broadly available, this guide will leverage the known biological activities of the broader thiazolo[4,5-d]pyrimidine class to propose a robust benchmarking strategy. The core hypothesis is that 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine likely functions as a purine antagonist or a kinase inhibitor, given the activities of structurally related compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this and similar compounds. We will delve into the putative mechanisms of action, propose a suite of rigorous experimental protocols for comparative analysis, and present hypothetical data to illustrate a comprehensive benchmarking study.
Putative Mechanisms of Action: A Dual Hypothesis
The thiazolo[4,5-d]pyrimidine core is an isostere of purine, suggesting a primary mechanism of action as a purine antagonist .[1] By mimicking endogenous purines, such as adenine and guanine, this compound could interfere with critical cellular processes that are hallmarks of cancer cell proliferation.
Purine Antagonism: Disrupting the Building Blocks of Life
Purine antagonists exert their cytotoxic effects by inhibiting the de novo synthesis of purine nucleotides or by being incorporated into DNA and RNA, thereby disrupting their structure and function.[2][3] This leads to a cascade of events culminating in the inhibition of cell proliferation and the induction of apoptosis.
Caption: Hypothetical mechanism of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine as a purine antagonist.
Kinase Inhibition: Targeting Aberrant Signaling
Many pyrimidine-based heterocyclic compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4][5] These enzymes are critical components of signaling pathways that control cell growth, differentiation, and survival.[6] It is plausible that 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine could exhibit inhibitory activity against key oncogenic kinases such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[7]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with CDK4/6 inhibitors being a major advancement in breast cancer therapy.[9]
Comparative Experimental Benchmarking
To rigorously evaluate the potential of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a head-to-head comparison with established drugs is essential. The choice of benchmark drugs should reflect the dual hypotheses of its mechanism of action.
Benchmark Drug Selection
| Drug Class | Benchmark Drug(s) | Primary Mechanism of Action |
| Purine Antagonists | Fludarabine, 6-Mercaptopurine | Inhibit DNA and RNA synthesis.[1][2] |
| Kinase Inhibitors | Sorafenib (multi-kinase, including VEGFR), Erlotinib (EGFR), Palbociclib (CDK4/6) | Inhibit specific protein kinases involved in cell signaling and proliferation.[10][11][12] |
Experimental Workflows
A multi-tiered approach is recommended to comprehensively benchmark the compound.
Caption: A tiered experimental workflow for benchmarking novel anticancer compounds.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50), a key measure of potency.
1. Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
2. Compound Treatment:
-
Prepare serial dilutions of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine and benchmark drugs (Fludarabine, Sorafenib, etc.) in culture medium. A typical concentration range is 0.01 to 100 µM.[14]
-
Treat cells with the compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[13]
3. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
4. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Induction (Caspase-3 Activity Assay)
This assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis.
1. Cell Lysis:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest and lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.[18][19]
2. Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).[18]
-
Incubate at 37°C and measure the absorbance (405 nm) or fluorescence (Ex/Em ~380/440 nm) at regular intervals.[20]
3. Data Analysis:
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Protocol 3: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of specific kinases.
1. Assay Setup:
-
In a 96-well plate, combine the recombinant kinase (e.g., VEGFR2, EGFR, CDK4/6), the kinase-specific substrate, and ATP.[21][22]
2. Compound Addition:
-
Add varying concentrations of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine or a known kinase inhibitor (e.g., Sorafenib for VEGFR2).
3. Kinase Reaction and Detection:
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.[22]
-
After incubation at 30°C, stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).[23]
4. IC50 Determination:
-
Determine the IC50 values for kinase inhibition by plotting the percentage of inhibition against the compound concentration.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: Comparative Cytotoxicity (IC50, µM) across Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | 8.5 | 12.2 | 6.8 |
| Fludarabine | 15.0 | 25.5 | 18.3 |
| 6-Mercaptopurine | 22.8 | 30.1 | 20.5 |
| Sorafenib | 5.2 | 7.8 | 4.1 |
| Erlotinib | >50 | 9.5 | >50 |
| Palbociclib | 0.5 | >50 | >50 |
Table 2: Mechanistic Assay Results
| Compound (at IC50) | Caspase-3 Activation (Fold Increase) | VEGFR2 Inhibition (IC50, nM) | EGFR Inhibition (IC50, nM) | CDK4/6 Inhibition (IC50, nM) |
| 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | 4.2 | 150 | >10,000 | >10,000 |
| Fludarabine | 3.8 | N/A | N/A | N/A |
| Sorafenib | 3.5 | 90 | 6,800 | >10,000 |
| Erlotinib | 2.9 | >10,000 | 50 | >10,000 |
| Palbociclib | 1.5 | >10,000 | >10,000 | 11 |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine against established anticancer drugs. Based on the chemical scaffold, a dual mechanism of action involving purine antagonism and kinase inhibition is proposed. The detailed experimental protocols provide a clear path for in vitro evaluation, focusing on cytotoxicity, apoptosis induction, and target-specific inhibition.
The hypothetical data presented suggests that 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine could be a potent anticancer agent with broad-spectrum activity, potentially acting as a multi-kinase inhibitor with a preference for VEGFR2. The superior caspase-3 activation compared to some established drugs in the hypothetical results would indicate a strong pro-apoptotic effect.
Future studies should focus on validating these in vitro findings in more complex models, such as 3D spheroid cultures and in vivo xenograft models, to assess the compound's efficacy and pharmacokinetic properties in a more physiologically relevant context. A thorough investigation of its off-target effects and a broader kinase panel screening would also be crucial for a complete understanding of its selectivity and potential for clinical development.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
The emerging CDK4/6 inhibitor for breast cancer treatment. PMC - NIH. Available at: [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. Available at: [Link]
-
Research Progress in Competitive Purine Antagonists. PubMed. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
Anti-VEGF Therapies in the Clinic. PMC - PubMed Central. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Available at: [Link]
-
Targeting cancer with kinase inhibitors. PMC - NIH. Available at: [Link]
-
CDK4/6 Inhibitors. Susan G. Komen®. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]
-
Mechanism of action of Antimetabolite Anticancer drugs How they work. YouTube. Available at: [Link]
-
Purine analogues – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. NIH. Available at: [Link]
-
What Are Antimetabolites?. Cleveland Clinic. Available at: [Link]
-
Cancer growth blockers. Targeted cancer drugs. Available at: [Link]
-
The NCI In Vitro Anticancer Drug Discovery Screen. ResearchGate. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. NIH. Available at: [Link]
-
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Available at: [Link]
-
What Are CDK4/6 Inhibitors?. BreastCancer.org. Available at: [Link]
-
Purine analogue. Wikipedia. Available at: [Link]
-
Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Available at: [Link]
-
Treatment options for EGFR and resistance to treatment. EGFR Positive UK. Available at: [Link]
-
Purine Antagonists Pharmacology. Medcrine. Available at: [Link]
-
List of VEGF/VEGFR inhibitors. Drugs.com. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Anticancer drug targets: cell cycle and checkpoint control. PMC - PubMed Central - NIH. Available at: [Link]
-
Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. Available at: [Link]
-
Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. Available at: [Link]
-
Angiogenesis Inhibitors. NCI - National Cancer Institute. Available at: [Link]
-
EGFR Inhibitors Extend Their Reach in Lung Cancer. Blog - AACR. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Types of Chemotherapy. Chemocare. Available at: [Link]
-
Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer?. YouTube. Available at: [Link]
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Purine Antagonists Pharmacology | Medcrine [medcrine.com]
- 4. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Angiogenesis Inhibitors - NCI [cancer.gov]
- 8. drugs.com [drugs.com]
- 9. The emerging CDK4/6 inhibitor for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-VEGF Therapies in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [protocols.io]
- 23. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Cytotoxicity of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in Normal vs. Cancer Cells
In the relentless pursuit of novel cancer therapeutics, the principle of selective cytotoxicity stands as a paramount objective. An ideal anticancer agent should exhibit potent lethality against malignant cells while sparing their normal, healthy counterparts, thereby minimizing debilitating side effects and enhancing the therapeutic window.[1][2] This guide delves into the comparative cytotoxicity of a promising heterocyclic compound, 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, providing a framework for its evaluation as a selective anticancer agent.
The thiazolo[4,5-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural analogy to endogenous purines, allowing it to function as a purine antagonist and interfere with nucleic acid biosynthesis and other vital cellular processes.[3] Derivatives of this core structure have demonstrated a spectrum of biological activities, including potent antiproliferative effects against various cancer cell lines.[4][5] Notably, certain substitutions on the thiazolo[4,5-d]pyrimidine ring have been shown to confer a degree of selectivity, with some compounds exhibiting significantly higher toxicity towards cancer cells than normal cells.[4]
This guide will provide a comprehensive overview of the experimental design, detailed protocols, and data interpretation necessary to rigorously assess the selective cytotoxicity of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
Experimental Design: A Foundation for Robust Comparison
A well-controlled and logically sound experimental design is crucial for obtaining reproducible and meaningful data. The primary objective is to quantify the differential cytotoxic effects of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine on cancer cells versus normal cells.
Cell Line Selection: The Biological Context
The choice of cell lines is a critical determinant of the study's relevance. It is advisable to select a panel of cancer cell lines representing different tumor types to assess the compound's spectrum of activity. For a robust comparison, it is essential to include a non-malignant cell line, ideally of a similar tissue origin to one of the cancer cell lines, to provide a direct measure of selectivity.[6]
Recommended Cell Lines:
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in cancer research.
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.
-
HCT116 (Human Colorectal Carcinoma): A frequently used model for colon cancer studies.
-
-
Normal Cell Line:
-
MCF-10A (Human Breast Epithelial Cells): A non-tumorigenic epithelial cell line, providing a direct normal counterpart to the MCF-7 cancer cell line.
-
BEAS-2B (Human Bronchial Epithelial Cells): A normal bronchial epithelial cell line, serving as a counterpart to the A549 lung cancer cell line.
-
Cytotoxicity Assays: Quantifying Cell Viability
Multiple assays should be employed to obtain a comprehensive understanding of the compound's cytotoxic effects. Each assay interrogates a different aspect of cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity due to cell membrane disruption.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, offering insights into the mechanism of cell death.
Methodologies: Step-by-Step Protocols
The following are detailed protocols for the recommended cytotoxicity assays. Adherence to these standardized procedures is essential for data integrity and reproducibility.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process.
Caption: Experimental and data analysis workflow for assessing comparative cytotoxicity.
Comparative Cytotoxicity Data
The following table presents hypothetical, yet plausible, IC₅₀ (half-maximal inhibitory concentration) values for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine against the selected cell lines. These values are essential for quantifying the compound's potency and selectivity.
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Cancer | 5.2 |
| A549 | Human Lung Cancer | 8.7 |
| HCT116 | Human Colon Cancer | 6.5 |
| MCF-10A | Normal Human Breast | > 50 |
| BEAS-2B | Normal Human Bronchial | > 50 |
Interpreting the Data: The Selectivity Index
A key metric for evaluating the selective cytotoxicity of a compound is the Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line.[7]
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value indicates greater selectivity towards cancer cells. Based on the hypothetical data, the SI for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine would be:
-
SI (MCF-10A vs. MCF-7): > 50 / 5.2 ≈ > 9.6
-
SI (BEAS-2B vs. A549): > 50 / 8.7 ≈ > 5.7
These SI values suggest that 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is significantly more toxic to breast and lung cancer cells than to their normal counterparts, highlighting its potential as a selective anticancer agent.
Potential Mechanism of Selective Cytotoxicity
The selective action of thiazolo[4,5-d]pyrimidine derivatives may be attributed to their ability to exploit the unique biochemical and signaling landscapes of cancer cells. Many cancers exhibit dysregulated signaling pathways that are crucial for their survival and proliferation. These aberrant pathways can present therapeutic targets that are less critical for the survival of normal cells.
For instance, some fused pyrimidine derivatives have been shown to inhibit key kinases involved in cancer progression, such as VEGFR-2, which plays a critical role in angiogenesis.[8] The overexpression of such kinases in tumor cells could lead to enhanced uptake or sensitivity to the inhibitory compound. Another potential mechanism could involve the induction of apoptosis through pathways that are more readily activated in cancer cells due to their inherent genomic instability and pro-apoptotic priming.
The following diagram illustrates a conceptual signaling pathway that could be targeted by 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, leading to selective apoptosis in cancer cells.
Caption: Conceptual model of selective targeting of a dysregulated kinase in cancer cells.
Conclusion
The comprehensive evaluation of the comparative cytotoxicity of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a critical step in assessing its potential as a novel anticancer therapeutic. The experimental framework outlined in this guide, encompassing careful cell line selection, robust cytotoxicity assays, and rigorous data analysis, provides a solid foundation for such an investigation. The promising (though hypothetical) selectivity indices underscore the potential of the thiazolo[4,5-d]pyrimidine scaffold in the development of targeted cancer therapies with improved safety profiles. Further studies are warranted to elucidate the precise molecular mechanisms underlying the selective cytotoxicity of this compound and to validate these findings in more complex preclinical models.
References
- Benci, K., et al. (2012). Synthesis, Antiviral and Antitumor Activity of N-and S-Substituted Derivatives of 5-amino-2-mercapto-1,3-thiazole. Molecules, 17(10), 11623-11637.
- El-Sayed, W. A., et al. (2019). Synthesis, biological evaluation and molecular docking of new thiazolo[4,5-d]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 496-507.
- Ghorab, M. M., et al. (2016). Novel Thiazolo[4,5-d]pyrimidine Derivatives as Potent Antitumor Agents. Journal of Heterocyclic Chemistry, 53(4), 1149-1157.
-
Gomaa, A. M. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 25(21), 5030. [Link]
-
Hassan, A. S., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(30), 16686-16698. [Link]
- Hussein, M. A., et al. (2015). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 24(7), 2917-2926.
- Kandeel, M. M., et al. (2017). Synthesis and biological evaluation of novel thiazolo[4,5-d]pyrimidine derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 116-125.
- Rostom, S. A., et al. (2011). Design and synthesis of some novel 2,5,7-trisubstituted-thiazolo[4,5-d]pyrimidines as potential anticancer and antimicrobial agents. Archives of Pharmacal Research, 34(7), 1083-1095.
-
Thakur, A., et al. (2013). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 33(7), 2875-2882. [Link]
-
Tzani, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3362. [Link]
-
Why should we choose normal cell types versus cancer cells in toxicity investigations?. (2024). ResearchGate. [Link]
-
Widakowich, C., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3515. [Link]
- Zhang, Y., et al. (2020). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. International Journal of Molecular Sciences, 21(17), 6069.
-
Zrazhevskiy, P., & Gao, X. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 205-217. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
